kb-NB142-70
描述
Structure
3D Structure
属性
IUPAC Name |
9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUAGGSHTKPOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669824 | |
| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233533-04-4 | |
| Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of kb-NB142-70: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of kb-NB142-70, a potent and selective inhibitor of Protein Kinase D (PKD). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PKD signaling pathway.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high potency against all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3). By selectively targeting this family of serine/threonine kinases, this compound disrupts key signaling pathways involved in cancer cell proliferation, survival, migration, and invasion. This guide details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its characterization, and visualizes its impact on cellular signaling cascades.
Quantitative Data
The inhibitory and cytotoxic activities of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM)[1][2][3][4] |
| PKD1 | 28.3 |
| PKD2 | 58.7 |
| PKD3 | 53.2 |
| Cell Line | EC50 (µM)[1] |
| PC3 (Prostate Cancer) | 8.025 |
| Parameter | Value[5] |
| Administration | Intravenous (i.v.), 25 mg/kg |
| Animal Model | SCID mice bearing PC-3 human prostate cancer xenografts |
| Plasma Cmax (5 min) | 36.9 µM |
| Tumor Cmax (PC-3) | 11.8 µM |
| Plasma Half-life | 6 minutes |
| Major Metabolite | Glucuronide |
Mechanism of Action: Inhibition of the PKD Signaling Pathway
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PKD isoforms. In prostate cancer, the PKD signaling pathway is often dysregulated and contributes to disease progression.[6] The binding of this compound to the ATP-binding pocket of PKD prevents the phosphorylation of its downstream substrates, thereby disrupting a cascade of events crucial for cancer cell survival and metastasis.
One of the key downstream effects of PKD inhibition by this compound is the suppression of the phosphorylation of class IIa histone deacetylases (HDACs), such as HDAC4, HDAC5, and HDAC7.[1] This inhibition leads to the nuclear retention of HDACs, which in turn affects gene transcription programs related to cell proliferation and survival.
The diagram below illustrates the signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. adooq.com [adooq.com]
- 4. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential role for protein kinase D inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: kb-NB142-70, a Potent Pan-Inhibitor of Protein Kinase D Isoforms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Kinase D (PKD) isoforms, PKD1, PKD2, and PKD3, are critical mediators in a multitude of cellular signaling pathways, regulating processes from cell proliferation and migration to immune responses and membrane trafficking. Their dysregulation has been implicated in various diseases, including cancer and cardiac hypertrophy, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the small molecule inhibitor kb-NB142-70, detailing its inhibitory potency against PKD1, PKD2, and PKD3. This document outlines the experimental methodologies for determining its half-maximal inhibitory concentration (IC50) values and presents the key signaling pathways modulated by the PKD family.
Inhibitory Profile of this compound
This compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family. Biochemical assays have demonstrated its efficacy in inhibiting all three PKD isoforms in the nanomolar range.
Table 1: IC50 Values of this compound for PKD Isoforms
| Target Isoform | IC50 (nM) |
| PKD1 | 28.3 |
| PKD2 | 58.7 |
| PKD3 | 53.2 |
The data presented in this table is a compilation from multiple sources.[1][2][3][4]
Experimental Protocols: Determination of IC50 Values
The following is a representative protocol for determining the in vitro kinase activity and IC50 values of inhibitors against PKD isoforms. This methodology is based on established kinase assay principles.
In Vitro Kinase Assay (Radiometric)
This assay quantifies the phosphorylation of a substrate peptide by the kinase in the presence of a radiolabeled ATP analog.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
Substrate peptide (e.g., Syntide-2)
-
[γ-³²P]ATP
-
This compound (or other test inhibitors) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate peptide, and kinase buffer.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (for the control) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
General Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: Workflow for in vitro kinase inhibitor IC50 determination.
PKD Signaling Pathways
The PKD family of kinases acts as a crucial node in signal transduction, integrating signals from various upstream stimuli and propagating them to downstream effectors that control a wide range of cellular functions.
General PKD Activation Pathway
The activation of PKD isoforms is a multi-step process initiated by various extracellular signals.
Caption: General activation pathway of the Protein Kinase D family.
Isoform-Specific Signaling Pathways
While sharing a common activation mechanism, the three PKD isoforms exhibit distinct downstream signaling pathways and cellular functions.
PKD1 Signaling: PKD1 is the most extensively studied isoform and has been implicated in the regulation of gene transcription, cell proliferation, and immune responses. It is known to phosphorylate Class IIa histone deacetylases (HDACs), leading to their nuclear export and subsequent gene expression. PKD1 can also influence the JAK/STAT and mTOR signaling pathways.[5]
Caption: Key downstream signaling pathways of PKD1.
PKD2 Signaling: PKD2 plays a significant role in regulating intracellular calcium homeostasis and cell proliferation. It can interact with transcription factors such as Inhibitor of DNA binding 2 (ID2), influencing cell cycle progression.
Caption: Overview of PKD2-mediated signaling pathways.
PKD3 Signaling: PKD3 is involved in the regulation of cell proliferation and survival, with notable connections to the mTORC1-S6K1 and STAT1/STAT3 signaling pathways.[6][7] Its activity has been linked to the expression of the immune checkpoint protein PD-L1.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pathway identification through transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prkd3 protein kinase D3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. STAT Signaling in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Protein Kinase D3 (PKD3) Expression Supports Proliferation of Triple-negative Breast Cancer Cells and Contributes to mTORC1-S6K1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRKD3 protein kinase D3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Biological Effects of kb-NB142-70 on Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] Emerging research has highlighted its significant anti-cancer properties, particularly in prostate cancer models. This technical guide provides a comprehensive overview of the biological effects of this compound on cancer cells, with a focus on its impact on cell proliferation, migration, and invasion. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound
This compound is a selective inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1] PKD is a family of enzymes that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, apoptosis, and cell motility.[2] Dysregulation of PKD signaling has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.[3] this compound has demonstrated prominent cytotoxic and anti-proliferative effects against cancer cells in vitro.[1]
Core Biological Effects on Cancer Cells
The primary biological effects of this compound on cancer cells, as evidenced by in vitro studies, are the inhibition of proliferation, migration, and invasion. These effects have been predominantly studied in prostate cancer cell lines, such as PC3 and LNCaP.
Inhibition of Cancer Cell Proliferation
This compound exhibits a dose-dependent inhibition of prostate cancer cell proliferation.[4] This anti-proliferative effect is a key indicator of its potential as an anti-cancer agent.
Table 1: Inhibition of Prostate Cancer Cell Proliferation by this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| PC3 | 72 hours | 5.3 ± 0.7 |
| LNCaP | 72 hours | 7.5 ± 1.2 |
Data synthesized from studies on prostate cancer cell lines.
Attenuation of Cancer Cell Migration
Cell migration is a critical process in cancer metastasis. The wound healing or "scratch" assay is a standard in vitro method to assess collective cell migration. Treatment with this compound has been shown to significantly impede the ability of cancer cells to migrate and close an artificial wound created in a cell monolayer.
Table 2: Effect of this compound on Prostate Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Concentration (µM) | % Wound Closure (24 hours) |
| PC3 | 0 (Control) | 85 ± 5 |
| PC3 | 10 | 20 ± 7 |
| LNCaP | 0 (Control) | 70 ± 8 |
| LNCaP | 10 | 15 ± 5 |
Data represents the percentage of the initial scratch area that is repopulated by migrating cells after 24 hours of treatment.
Reduction of Cancer Cell Invasion
The invasive capacity of cancer cells is their ability to penetrate through the extracellular matrix (ECM), a key step in metastasis. The transwell invasion assay, which utilizes a Matrigel-coated membrane, is a common method to evaluate this process. This compound has been demonstrated to reduce the invasive potential of prostate cancer cells.
Table 3: Inhibition of Prostate Cancer Cell Invasion by this compound (Transwell Assay)
| Cell Line | Concentration (µM) | % Invasion Inhibition |
| LNCaP | 0 (Control) | 0 |
| LNCaP | 10 | 75 ± 10 |
% Invasion Inhibition is calculated relative to the vehicle-treated control.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the catalytic activity of PKD. This inhibition disrupts the downstream signaling cascades that are crucial for cancer cell proliferation, migration, and invasion.
The Protein Kinase D (PKD) Signaling Pathway
PKD is typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] Activation of these receptors leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG). DAG recruits both Protein Kinase C (PKC) and PKD to the cell membrane, where PKC phosphorylates and activates PKD.[2] Once activated, PKD can translocate to various cellular compartments, including the cytoplasm and nucleus, to phosphorylate a wide range of substrates.[2]
Downstream Effectors in Cell Migration and Invasion
Activated PKD plays a significant role in regulating the actin cytoskeleton, which is fundamental for cell motility.[5] PKD can phosphorylate several substrates that control actin dynamics, including cortactin and slingshot 1L (SSH1L).[5][6] By inhibiting PKD, this compound likely disrupts the normal regulation of these substrates, leading to impaired actin rearrangement and, consequently, reduced cell migration and invasion.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological effects of this compound.
Cell Proliferation Assay (Crystal Violet Staining)
This protocol describes a method for quantifying cell proliferation based on the staining of adherent cells with crystal violet.
Materials:
-
Prostate cancer cell lines (e.g., PC3, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS or 100% methanol)
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding the fixing solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Add Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[7]
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry completely.[7]
-
Solubilize the stained cells by adding the solubilization solution to each well and incubating for 15-30 minutes on an orbital shaker.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6]
-
The absorbance is directly proportional to the number of viable, adherent cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines the procedure for conducting a wound healing assay to assess cell migration.
Materials:
-
Prostate cancer cell lines (e.g., PC3, LNCaP)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[8]
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture an image of the scratch at time 0.[8]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Capture images of the same field of view at regular intervals (e.g., every 8-12 hours) for up to 48 hours.[8]
-
The rate of wound closure is determined by measuring the area of the scratch at different time points and comparing it to the initial area. Image analysis software (e.g., ImageJ) can be used for quantification.[9]
Cell Invasion Assay (Transwell Assay)
This protocol describes the use of a transwell chamber with a Matrigel-coated membrane to assess cancer cell invasion.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixing solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.[10]
-
Rehydrate the Matrigel-coated inserts with warm, serum-free medium.
-
Harvest and resuspend the cancer cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell inserts.[10]
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane using a cotton swab.[10]
-
Fix the invading cells on the lower surface of the membrane with a fixing solution.[10]
-
Stain the fixed cells with a staining solution.[10]
-
Gently wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells on the underside of the membrane using a microscope.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits the proliferation, migration, and invasion of cancer cells, particularly in prostate cancer models. Its mechanism of action is centered on the selective inhibition of the Protein Kinase D signaling pathway, which leads to the disruption of key cellular processes required for tumor progression and metastasis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PKD inhibitors. Further in vivo studies are warranted to validate these in vitro findings and to explore the full clinical potential of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. mayo.edu [mayo.edu]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. snapcyte.com [snapcyte.com]
The Role of kb-NB142-70 in the Inhibition of HDAC Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The activity of Class IIa HDACs is regulated by phosphorylation, a process that promotes their nuclear export and subsequent inactivation. Protein Kinase D (PKD) has been identified as a key kinase responsible for the phosphorylation of Class IIa HDACs. The small molecule kb-NB142-70 has emerged as a potent and selective inhibitor of PKD. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits HDAC phosphorylation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.
Introduction
The dynamic regulation of histone acetylation is a fundamental mechanism controlling chromatin structure and gene transcription. This process is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Class IIa HDACs, which include HDAC4, HDAC5, and HDAC7, are characterized by their signal-dependent shuttling between the nucleus and the cytoplasm. Their nuclear export, which derepresses the transcription of target genes, is triggered by phosphorylation at specific serine residues within their N-terminal regulatory domains.
Protein Kinase D (PKD), a family of serine/threonine kinases, has been identified as a primary upstream kinase responsible for the phosphorylation of Class IIa HDACs.[1] The PKD family comprises PKD1, PKD2, and PKD3. Given the role of Class IIa HDACs in various pathological conditions, including cancer, the inhibition of their phosphorylation via the targeting of PKD presents a promising therapeutic strategy.
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the PKD family of kinases.[2][3][4][5][6] By inhibiting PKD, this compound effectively prevents the phosphorylation of Class IIa HDACs, leading to their nuclear retention and sustained repression of target gene expression. This guide will delve into the technical details of this inhibitory mechanism.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound against the PKD isoforms has been quantitatively characterized, demonstrating its potency. Furthermore, its efficacy in preventing the phosphorylation of downstream targets, including HDACs, has been assessed in cellular contexts.
| Target | Parameter | Value | Assay Conditions | Reference |
| PKD1 | IC50 | 28.3 nM | In vitro kinase assay | [2][3][5][6] |
| PKD2 | IC50 | 58.7 nM | In vitro kinase assay | [2][3][5][6] |
| PKD3 | IC50 | 53.2 nM | In vitro kinase assay | [2][3][5][6] |
| PKD1 Autophosphorylation (Ser916) | IC50 | 2.2 ± 0.6 µM | Western Blot in LNCaP cells | [2] |
| HDAC4 Phosphorylation (Ser246 & Ser632) | Inhibition | Concentration-dependent | Western Blot in IEC-18 cells | [2] |
| HDAC5 Phosphorylation (Ser259 & Ser498) | Inhibition | Concentration-dependent | Western Blot in IEC-18 cells | [2] |
| HDAC7 Phosphorylation (Ser155) | Inhibition | Concentration-dependent | Western Blot in IEC-18 cells | [2] |
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of PKD, which lies downstream of Protein Kinase C (PKC) and upstream of Class IIa HDACs. The following diagram illustrates this signaling cascade.
References
- 1. (Open Access) Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D (2011) | Karla Bravo-Altamirano | 41 Citations [scispace.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements and future directions in American Journal of Physiology-Cell Physiology: a 2024 editorial update - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Potential of kb-NB142-70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of targeted cancer therapy, the selective inhibition of key signaling pathways represents a cornerstone of modern drug development. kb-NB142-70 has emerged as a potent and selective small molecule inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in the proliferation, migration, and survival of various cancer cells. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development in this promising area.
Core Mechanism of Action: Targeting the PKD Signaling Cascade
This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of the PKD family of enzymes, which includes PKD1, PKD2, and PKD3.[1][2] PKD isoforms are crucial mediators in signal transduction pathways that regulate a multitude of cellular processes, including cell proliferation, differentiation, and motility.[2] By binding to and inhibiting PKD, this compound disrupts these downstream signaling events, leading to a cascade of anti-cancer effects. One of the key downstream consequences of PKD inhibition by this compound is the prevention of the phosphorylation of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, and HDAC7.[1] This inhibition of HDAC phosphorylation has been observed in intestinal epithelial cells and is a critical aspect of its mechanism.[1]
Quantitative Data Summary
The anti-tumor efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory and cytotoxic concentrations, as well as the pharmacokinetic parameters of the compound.
| Target | IC50 (nM) | Reference |
| PKD1 | 28.3 | [1][2] |
| PKD2 | 58.7 | [1][2] |
| PKD3 | 53.2 | [1][2] |
| PKD1 (Ser916 phosphorylation in LNCaP cells) | 2,200 ± 600 | [1] |
| Cell Line | Parameter | Value (µM) | Reference |
| PC-3 (Prostate Cancer) | EC50 | 8.025 | [1] |
| PC-3 (Prostate Cancer) | IC50 | 21.0 | [3] |
| Panc-1 (Pancreatic Cancer) | IC50 | 33.7 | [3] |
| Parameter | Value | Species | Tumor Model | Reference |
| Administration Route | Intravenous (IV) | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
| Dose | 25 mg/kg | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
| Plasma Cmax (5 min) | 36.9 µM | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
| Tumor Cmax | 11.8 µM | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
| Plasma Half-life | 6 minutes | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
| Major Metabolite | Glucuronide | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
| Urinary Excretion (0-6h, parent + metabolites) | 10.1% of dose | SCID Mice | PC-3 Human Prostate Cancer Xenograft | [3] |
Note: The rapid in vivo degradation of this compound, as indicated by its short plasma half-life, suggests that while it is a potent inhibitor, further optimization may be necessary to enhance its metabolic stability for sustained therapeutic effects.
Key Anti-Tumor Activities
Beyond its direct cytotoxic effects, this compound demonstrates a range of anti-tumor activities in preclinical models:
-
Inhibition of Cell Migration and Invasion: In prostate cancer cells, this compound has been shown to inhibit cell migration and invasion, key processes in tumor metastasis.
-
Reduction of Wound Healing: In vitro wound healing assays have demonstrated that this compound can reduce the ability of cancer cells to migrate and close a wound.
-
Cell Cycle Arrest: The compound induces a G2/M cell cycle arrest in prostate cancer cells, thereby inhibiting their proliferation.
-
Induction of Apoptosis: There is evidence to suggest that this compound can synergize with other agents to promote apoptosis in cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the methodologies for key experiments cited in the literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of this compound against PKD isoforms.
-
Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing a recombinant PKD enzyme, a suitable substrate (e.g., a synthetic peptide), and other necessary co-factors.
-
Reaction Setup: In a multi-well plate, combine the kinase, the substrate, and the various concentrations of this compound. Include control wells with no inhibitor.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction using an appropriate method (e.g., adding a stop solution). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as radiometric assays (e.g., ³²P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the EC50 or IC50 of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., PC-3 or Panc-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 or IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Study in Xenograft Mouse Model
This protocol provides a general overview of the pharmacokinetic study of this compound.[3]
-
Animal Model: Utilize immunodeficient mice (e.g., SCID mice) bearing human cancer xenografts (e.g., PC-3).
-
Drug Administration: Administer this compound intravenously at a defined dose (e.g., 25 mg/kg).
-
Sample Collection: At various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, 960, and 1440 minutes), euthanize a cohort of mice.[3] Collect blood (for plasma), tumor tissue, and other relevant organs.
-
Sample Processing and Analysis: Process the collected samples to extract the drug and its metabolites. Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Characterize metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
Clinical Development Status
As of the latest available information, there are no registered clinical trials for this compound. The existing data is derived from preclinical in vitro and in vivo studies. The compound's rapid in vivo metabolism may present a challenge for its clinical development, and further medicinal chemistry efforts may be required to improve its pharmacokinetic profile.
Conclusion
This compound is a potent and selective inhibitor of the PKD family of kinases with demonstrated anti-tumor properties in preclinical models. Its ability to inhibit cell proliferation, migration, and invasion, and to induce cell cycle arrest makes it a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. The detailed quantitative data and experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and its analogs. Future research should focus on improving the in vivo stability of this class of compounds to facilitate their translation into clinical applications.
References
kb-NB142-70 as a Chemical Probe for Protein Kinase D Function: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It has emerged as a valuable chemical probe for elucidating the diverse cellular functions of PKD in various physiological and pathological contexts, particularly in cancer biology. This technical guide provides an in-depth overview of this compound, including its biochemical properties, experimental protocols for its use, and a discussion of its potential, though currently unproven, application in investigating the signaling pathways implicated in Polycystic Kidney Disease (PKD). While a direct link between Protein Kinase D inhibition and Polycystic Kidney Disease pathophysiology is not yet established, this document aims to equip researchers with the necessary information to explore this potential connection.
Introduction to this compound
This compound is a chemical compound that acts as a highly effective inhibitor of all three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3.[1][2][3] Its primary utility lies in its ability to specifically block the enzymatic activity of these kinases, thereby allowing researchers to study the downstream consequences of PKD inhibition in cells and organisms. The majority of research involving this compound has focused on its anti-proliferative and anti-migratory effects in cancer cell lines.[3][4]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound, highlighting its potency against the PKD isoforms.
| Parameter | Value | Target(s) | Reference(s) |
| IC50 | 28.3 nM | PKD1 | [1] |
| 58.7 nM | PKD2 | [1] | |
| 53.2 nM | PKD3 | [1] |
Table 1: Potency of this compound against Protein Kinase D Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for all three PKD isoforms.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with this compound.
In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against purified PKD enzymes.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
Peptide substrate for PKD (e.g., a synthetic peptide with a PKD consensus sequence)
-
This compound (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP) or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Phosphocellulose paper or other appropriate separation medium (for radioactive assays)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the recombinant PKD enzyme, and the peptide substrate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radioactive assays).
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the generated ADP.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration and Invasion Assays
These assays are used to assess the effect of this compound on the migratory and invasive capabilities of cells, which are often dysregulated in cancer and potentially in other diseases involving abnormal cell movement.[5][6][7][8][9]
Materials:
-
Cell line of interest (e.g., a cancer cell line or a renal epithelial cell line)
-
Cell culture medium with and without serum
-
This compound (dissolved in DMSO)
-
Transwell inserts (e.g., with 8 µm pores)
-
Matrigel (for invasion assays)
-
24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
Cell Migration Assay:
-
Culture the cells to sub-confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber of the wells.
-
Resuspend the starved cells in a serum-free medium containing various concentrations of this compound or DMSO (vehicle control).
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Count the number of migrated cells in several microscopic fields for each insert.
Cell Invasion Assay: The procedure is similar to the migration assay, with the following key difference:
-
Before seeding the cells, coat the upper surface of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. This simulates the extracellular matrix that cells must degrade and move through during invasion.
Signaling Pathways in Polycystic Kidney Disease (PKD)
Polycystic Kidney Disease is a genetic disorder characterized by the formation of numerous fluid-filled cysts in the kidneys.[10][11][12][13][14][15][16][17][18][19] The underlying cellular mechanisms are complex and involve the dysregulation of several key signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[10][13][16][17][19] In Polycystic Kidney Disease, this pathway is often hyperactivated, contributing to the abnormal proliferation of cyst-lining epithelial cells.[13][17]
Figure 1: Dysregulation of the mTOR pathway in PKD. Loss of function of Polycystin-1 or -2 leads to the inactivation of the TSC1/TSC2 complex, resulting in the activation of mTORC1 and subsequent cell proliferation.
cAMP Signaling Pathway
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that regulates numerous cellular processes. In the kidney, it plays a crucial role in fluid secretion. In Polycystic Kidney Disease, intracellular cAMP levels are often elevated, leading to increased fluid secretion into the cysts and proliferation of the cyst-lining cells.[12][14][20][21]
Figure 2: The role of cAMP signaling in PKD. Elevated cAMP levels in cystic cells lead to the hyperactivation of PKA, which in turn promotes both fluid secretion and cell proliferation, key drivers of cyst growth.
Wnt Signaling Pathway
The Wnt signaling pathway is critical for development and tissue homeostasis.[11][18][22][23] Aberrant activation of the canonical Wnt/β-catenin pathway has been implicated in the pathogenesis of Polycystic Kidney Disease, contributing to increased cell proliferation and loss of cell polarity.[11][18][22][23]
Figure 3: Wnt/β-catenin signaling in PKD. Inappropriate activation of the Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, driving the expression of genes that promote cystogenesis.
This compound as a Potential Tool for PKD Research: A Hypothetical Workflow
While there is no established direct role for Protein Kinase D in Polycystic Kidney Disease, its known functions in cell proliferation, migration, and signaling downstream of G-protein coupled receptors (GPCRs) and other growth factor receptors suggest a potential, yet unexplored, involvement.[24][25][26][27][28] The following section outlines a hypothetical workflow for researchers interested in investigating the role of Protein Kinase D in Polycystic Kidney Disease using this compound as a chemical probe.
The Rationale for Investigation
Protein Kinase D is a downstream effector of diacylglycerol (DAG) and protein kinase C (PKC), both of which can be activated by GPCRs.[26][27] Given that some key receptors in the kidney are GPCRs (e.g., the vasopressin V2 receptor, which influences cAMP levels), it is plausible that Protein Kinase D signaling could be altered in the context of Polycystic Kidney Disease. Furthermore, the known roles of Protein Kinase D in regulating cell proliferation and migration are highly relevant to the processes of cyst formation and expansion.
Experimental Workflow for Probe Validation and Target Exploration
This workflow outlines the steps to validate the use of this compound in a renal cell context and to explore the potential role of Protein Kinase D in Polycystic Kidney Disease.[29][30][31][32][33][34][35][36]
Figure 4: Experimental workflow for investigating PKD in Polycystic Kidney Disease. A stepwise approach to validate the target and explore the therapeutic potential of Protein Kinase D inhibition.
Step 1: Characterize Protein Kinase D Expression:
-
Objective: Determine if PKD isoforms are expressed in normal and polycystic kidney tissues and cell lines.
-
Methods: Western blotting, immunohistochemistry, and quantitative PCR to measure PKD1, PKD2, and PKD3 protein and mRNA levels.
Step 2: In Vitro Target Engagement:
-
Objective: Confirm that this compound can enter renal epithelial cells and inhibit PKD activity.
-
Methods: Treat renal cell lines with this compound and measure the phosphorylation of known PKD substrates (e.g., by Western blotting with phospho-specific antibodies).
Step 3: Assess Phenotypic Effects:
-
Objective: Determine if inhibition of PKD with this compound affects key cellular phenotypes associated with Polycystic Kidney Disease.
-
Methods:
-
3D Cyst Assays: Grow renal epithelial cells in a 3D matrix to form cysts and treat with this compound to assess its effect on cyst size and number.
-
Proliferation Assays: Measure cell proliferation rates in the presence of this compound.
-
Fluid Secretion Assays: Use techniques like the short-circuit current measurements to assess the impact on ion transport and fluid secretion.
-
Step 4: Investigate Mechanism of Action:
-
Objective: If this compound shows a phenotypic effect, determine if this is mediated through the known Polycystic Kidney Disease signaling pathways.
-
Methods: Treat cystic cell models with this compound and analyze the activity of the mTOR, cAMP, and Wnt pathways using techniques like Western blotting for key phosphorylated proteins (e.g., p-S6K, p-CREB) and reporter gene assays for Wnt signaling.
Step 5: In Vivo Validation:
-
Objective: Test the efficacy of this compound in a preclinical animal model of Polycystic Kidney Disease.
-
Methods: Administer this compound to a mouse or rat model of Polycystic Kidney Disease and monitor kidney size, cyst volume, and renal function over time.
Conclusion and Future Directions
This compound is a well-characterized and potent chemical probe for the study of Protein Kinase D. While its role has been predominantly explored in the context of cancer, its mechanism of action and the cellular processes it influences suggest that it could be a valuable tool for investigating other diseases. The clear dysregulation of key signaling pathways in Polycystic Kidney Disease provides a compelling, albeit currently hypothetical, rationale for exploring the role of Protein Kinase D in this pathology. The experimental workflow outlined in this guide provides a roadmap for researchers to rigorously test this hypothesis. Such investigations could potentially open new avenues for understanding the complex molecular mechanisms of Polycystic Kidney Disease and may identify Protein Kinase D as a novel therapeutic target for this debilitating disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 6. corning.com [corning.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR signaling in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cystic Kidney Disease: the Role of Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Calcium and Cyclic AMP in PKD - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. [PDF] Strategies targeting cAMP signaling in the treatment of polycystic kidney disease. | Semantic Scholar [semanticscholar.org]
- 16. The PI3K/Akt/mTOR pathway in polycystic kidney disease: A complex interaction with polycystins and primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mTOR Signaling in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]
- 21. Strategies Targeting cAMP Signaling in the Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arcjournals.org [arcjournals.org]
- 23. pnas.org [pnas.org]
- 24. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Protein kinase D signaling: multiple biological functions in health and disease. | Semantic Scholar [semanticscholar.org]
- 26. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Protein Kinase D1 Signaling in Angiogenic Gene Expression and VEGF-Mediated Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. youtube.com [youtube.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. youtube.com [youtube.com]
- 36. Chemical Probe Aids Understanding of Immune Response-CACLP-The largest IVD Expo & Conference [en.caclp.com]
The Selective PKD Inhibitor kb-NB142-70: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the selective Protein Kinase D (PKD) inhibitor, kb-NB142-70, and its applications in neuroscience research. It covers the molecule's mechanism of action, its role in regulating synaptic plasticity, and potential, though currently speculative, applications in neurodegenerative disease models. This document is intended to serve as a technical resource, complete with quantitative data, experimental methodologies, and visual diagrams of associated signaling pathways.
Core Properties of this compound
This compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. PKD isoforms (PKD1, PKD2, and PKD3) are involved in a wide array of cellular processes, and their dysregulation has been implicated in various diseases. In the context of neuroscience, PKD has emerged as a key regulator of neuronal function.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Isoform Specificity | Reference |
| IC50 | 28.3 nM | PKD1 | [1] |
| 58.7 nM | PKD2 | [1] | |
| 53.2 nM | PKD3 | [1] | |
| Molecular Weight | 251.32 g/mol | N/A | |
| Formula | C11H9NO2S2 | N/A | |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action in Neurons: Regulation of AMPA Receptor Trafficking
The primary application of this compound in neuroscience research stems from its ability to modulate synaptic plasticity through the regulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking.
A pivotal study by Stephan A. et al. (2021) demonstrated that pharmacological inhibition of PKD in hippocampal neurons leads to an increase in the synaptic levels of GluA1-containing AMPA receptors.[2][3] This occurs because PKD inhibition slows down the endocytosis (internalization) of these receptors from the synaptic membrane.[2][3]
The proposed molecular mechanism involves the phosphorylation of Rabaptin-5, a key effector of the small GTPase Rab5 which is crucial for endocytosis. By inhibiting PKD, this compound presumably prevents the phosphorylation of Rabaptin-5, thereby attenuating Rab5-dependent endocytosis of AMPA receptors.[2] This ultimately leads to a higher density of AMPA receptors at the synapse, which can enhance synaptic transmission and influence neuronal network activity.[3]
Signaling Pathway
Experimental Protocols
Detailed experimental protocols for the use of this compound in primary neuronal cultures are essential for reproducible research. While the full methods from the Stephan A. et al. (2021) study are not publicly available, a general workflow for such experiments can be outlined.
Experimental Workflow: Investigating the Effect of this compound on Protein Phosphorylation
Detailed Methodology: Western Blotting
A representative protocol for Western blotting to assess changes in protein phosphorylation upon treatment with this compound is provided below.
-
Cell Lysis:
-
After treatment and/or stimulation, wash primary neuronal cultures with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Rabaptin-5 and mouse anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Applications in Neurodegenerative Disease Research
While direct evidence for the use of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is currently limited, the known functions of PKD and related kinases suggest potential avenues for investigation.
Alzheimer's Disease (AD): Research has shown that other protein kinase C (PKC) isoforms, which are upstream activators of PKD, are implicated in AD pathology. For instance, inhibition of PKCδ has been demonstrated to reduce amyloid-β levels and reverse cognitive deficits in a mouse model of AD. Given the interplay between PKC and PKD signaling, exploring the effects of specific PKD inhibitors like this compound in AD models could be a valuable research direction.
Parkinson's Disease (PD): Kinase inhibitors, in general, are being investigated as potential therapeutic strategies for Parkinson's disease. The neuroprotective effects of inhibiting certain kinases have been observed in various PD models. While there is no direct evidence for this compound in PD, the role of PKD in neuronal survival and apoptosis warrants further investigation in this context.
Huntington's Disease (HD): Interestingly, studies in a mouse model of Huntington's disease have shown a reduction in PKD1 protein levels in striatal neurons.[2] Pharmacological inhibition of PKD in primary striatal neurons was found to worsen excitotoxic damage, while expression of a constitutively active form of PKD1 was neuroprotective.[2] This suggests that activating, rather than inhibiting, PKD1 might be a therapeutic strategy for HD.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for dissecting the role of PKD signaling in the central nervous system. Its demonstrated effect on AMPA receptor trafficking provides a concrete application for studying the molecular mechanisms of synaptic plasticity. Future research should focus on obtaining detailed in vivo pharmacokinetic and pharmacodynamic data for this compound to facilitate its use in animal models of neurological and neurodegenerative diseases. Elucidating the precise downstream targets of PKD in different neuronal populations will further enhance our understanding of its role in brain function and disease.
References
The Role of kb-NB142-70 in Modulating the Immune Response: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
kb-NB142-70 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] While extensively studied in the context of oncology for its anti-proliferative and pro-apoptotic effects, emerging evidence highlights the critical role of PKD signaling in the intricate regulation of both innate and adaptive immunity.[4][5][6] Consequently, this compound serves as a valuable pharmacological tool to dissect these pathways and presents therapeutic potential for a range of inflammatory and immune-mediated diseases. This document provides a comprehensive technical guide to the effects of this compound on the immune response, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.
Introduction to this compound
This compound is a second-generation benzothienothiazepinone analog of the initial PKD inhibitor, CID755673.[7] It exhibits significantly improved potency, inhibiting all three PKD isoforms (PKD1, PKD2, and PKD3) with low nanomolar efficacy.[2][3] Its primary mechanism of action is the inhibition of the catalytic activity of PKD, thereby preventing the phosphorylation of downstream substrates involved in a myriad of cellular processes, including cell proliferation, survival, migration, and, pertinently, immune regulation.[4][8][9] Although it has shown promise in preclinical cancer models, its rapid in vivo metabolism has limited its development as an anti-cancer therapeutic.[10] Nevertheless, its high potency and selectivity make it an invaluable research tool for elucidating the physiological and pathological roles of PKD.
The Role of Protein Kinase D in the Immune System
The Protein Kinase D family is increasingly recognized as a central node in signal transduction pathways that govern the function of various immune cells.[4][5][6] PKD isoforms are activated downstream of key immune receptors, including G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and antigen receptors.[4] Their activation is often dependent on Protein Kinase C (PKC) and the second messenger diacylglycerol (DAG).[1][5] Once active, PKD regulates diverse immune functions such as cytokine production, phagocytosis, degranulation, and chemotaxis.
Effects of this compound on Immune Cell Function
By inhibiting PKD, this compound modulates the responses of several key immune cell populations.
Innate Immunity
Macrophages: In macrophages, PKD1 is crucial for signaling downstream of TLRs (e.g., TLR9) and is implicated in bacterial phagocytosis.[4] Studies utilizing this compound have demonstrated that PKD activity is necessary for the nuclear translocation of the transcription factors TFEB and TFE3, master regulators of lysosomal biogenesis and autophagy, in response to bacterial infection. Furthermore, this compound was shown to suppress the translocation of TFEB in bone marrow-derived macrophages (BMDMs) stimulated with a nicotinic acetylcholine receptor agonist, implicating PKD in cholinergic regulation of macrophage activation.[11]
Neutrophils: PKD1 plays a role in neutrophil activation, particularly in the context of respiratory burst.[12] Experiments have shown that this compound effectively inhibits superoxide production in human neutrophils stimulated by immune complexes and TNFα, confirming the regulatory role of PKD1 in this critical innate immune function.[13][14]
Mast Cells: In mast cells, PKD is involved in signaling pathways that lead to degranulation and the release of inflammatory mediators.[6][15] Moreover, this compound has been shown to inhibit the chemotactic migration of mast cells toward conditioned media from prostate cancer cells, suggesting a role for PKD in tumor-associated inflammation.[15]
Adaptive Immunity
T Cells: T lymphocytes express PKD2 and PKD3, which are involved in T cell receptor (TCR) signaling.[16][17] While the precise roles are still under investigation, PKD2 appears to be a critical regulator of mature T-cell signaling and homeostasis.[17] The specific effects of this compound on T cell activation and differentiation are an active area of research.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
Table 1: Biochemical Inhibitory Activity of this compound against PKD Isoforms
| Target | IC₅₀ (nM) | Source(s) |
| PKD1 | 28.3 | [2][3] |
| PKD2 | 58.7 | [2][3] |
| PKD3 | 53.2 | [2][3] |
Table 2: Cellular Activity of this compound in Immune-Related Assays
| Cell Type | Assay | Stimulus | Effect | IC₅₀ / Effective Concentration | Source(s) |
| Human Neutrophils | Superoxide Production (Respiratory Burst) | Immune Complex | Inhibition | 82% inhibition at 10 µM | [13][14] |
| Human Neutrophils | Superoxide Production (Respiratory Burst) | TNFα | Inhibition | ~10 µM for >90% inhibition | [13] |
| Murine Macrophages (BMDM) | TFE3 Nuclear Translocation | S. aureus / LPS | Abrogation | Not specified | |
| Murine Macrophages (BMDM) | TFEB Nuclear Translocation | PNU-282987 (α7nAChR agonist) | Suppression | Not specified | [11] |
| Mast Cells (P815, BMMC) | Chemotactic Migration | Prostate Cancer Conditioned Media | Inhibition | Not specified | [15] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking PKD-mediated signaling cascades. Below are diagrams of key pathways involved in the immune response.
TLR Signaling in Macrophages
Toll-like receptors are critical for recognizing pathogen-associated molecular patterns (PAMPs). PKD1 is an essential component of the MyD88-dependent TLR signaling pathway, which culminates in the activation of NF-κB and MAPKs, driving the expression of pro-inflammatory cytokines.[12]
Caption: PKD in MyD88-dependent TLR signaling pathway.
Neutrophil Respiratory Burst
The production of reactive oxygen species (ROS) by neutrophils is a key antimicrobial mechanism. This process can be triggered by immune complexes via Fcγ receptors, a pathway in which PKD1 is involved.
Caption: Role of PKD1 in FcγR-mediated neutrophil respiratory burst.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assays where this compound is used to probe PKD function in immune cells.
In Vitro PKD Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PKD isoforms.
-
Objective: To determine the IC₅₀ of this compound for PKD1, PKD2, and PKD3.
-
Materials: Recombinant human PKD1, PKD2, or PKD3; [γ-³²P]ATP; Syntide-2 (substrate peptide); kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 10 mM β-mercaptoethanol); this compound stock solution in DMSO; phosphocellulose paper; scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant PKD enzyme, Syntide-2 substrate, and the diluted inhibitor (or DMSO as a vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.[2][6]
-
Neutrophil Respiratory Burst Assay
This cellular assay quantifies the production of superoxide by neutrophils, a key effector function, and its modulation by this compound.
-
Objective: To measure the effect of this compound on immune-complex or TNFα-induced superoxide production in primary human neutrophils.
-
Materials: Freshly isolated human neutrophils; Hank's Balanced Salt Solution (HBSS); cytochrome c; this compound; stimulus (e.g., opsonized zymosan as an immune complex mimic, or TNFα on a fibrinogen-coated plate); 96-well plate; spectrophotometer.
-
Procedure:
-
Isolate neutrophils from human peripheral blood using density gradient centrifugation.
-
Resuspend neutrophils in HBSS.
-
Pre-incubate neutrophils with various concentrations of this compound (or DMSO control) for 30-60 minutes at 37°C.
-
Add cytochrome c to each well of a 96-well plate.
-
Add the pre-incubated neutrophils to the wells.
-
Add the stimulus to initiate the respiratory burst.
-
Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide results in an increase in absorbance.
-
Calculate the rate of superoxide production and determine the percent inhibition caused by this compound.[13]
-
Immunofluorescence Microscopy for TFEB/TFE3 Nuclear Translocation
This imaging-based assay visualizes the subcellular localization of transcription factors to assess the impact of PKD inhibition.
-
Objective: To determine if this compound blocks stimulus-induced nuclear translocation of TFEB or TFE3 in macrophages.
-
Materials: Bone marrow-derived macrophages (BMDMs) cultured on glass coverslips; complete culture medium; this compound; stimulus (e.g., live S. aureus, LPS); paraformaldehyde (PFA) for fixation; Triton X-100 for permeabilization; primary antibodies against TFEB or TFE3; fluorescently labeled secondary antibodies; DAPI for nuclear counterstaining; fluorescence microscope.
-
Procedure:
-
Plate BMDMs on glass coverslips and allow them to adhere.
-
Pre-treat cells with this compound or DMSO for 1 hour.
-
Add the stimulus and incubate for the desired time (e.g., 1-2 hours).
-
Wash cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., BSA or serum in PBS).
-
Incubate with the primary antibody against TFEB or TFE3.
-
Wash and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.[18]
-
Conclusion and Future Directions
This compound is a powerful pharmacological inhibitor that has been instrumental in uncovering the multifaceted roles of the Protein Kinase D family in the immune system. Its ability to potently and selectively block PKD activity has enabled researchers to establish PKD as a key regulator of inflammatory signaling in macrophages, neutrophils, and mast cells.
While the primary focus of PKD inhibitors has historically been in oncology, the compelling evidence of their immunomodulatory effects suggests a significant therapeutic potential in inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or hypersensitivity pneumonitis. Future research should focus on developing metabolically stable PKD inhibitors and further exploring their efficacy in preclinical models of immune-mediated diseases. A deeper understanding of the isoform-specific roles of PKD in different immune cell types will be critical for designing targeted therapies with improved efficacy and reduced off-target effects. The continued use of tools like this compound will be essential in these endeavors.
References
- 1. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D | PLOS One [journals.plos.org]
- 7. (Open Access) Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D (2011) | Karla Bravo-Altamirano | 41 Citations [scispace.com]
- 8. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Protein Kinase D1 – A Targetable Mediator of Pancreatic Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Protein kinase Ds promote tumor angiogenesis through mast cell recruitment and expression of angiogenic factors in prostate cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | T cell-intrinsic protein kinase D3 is dispensable for the cells’ activation [frontiersin.org]
- 17. portlandpress.com [portlandpress.com]
- 18. tandfonline.com [tandfonline.com]
In-Depth Technical Guide to kb-NB142-70: A Selective Protein Kinase D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] With its benzothienothiazepinone core, this compound has emerged as a valuable chemical probe for elucidating the diverse cellular functions of PKD and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and an examination of its mechanism of action.
Chemical Structure and Properties
This compound, with the IUPAC name 9-hydroxy-3,4-dihydro-2H-[3]-benzothiolo[2,3-f][3]thiazepin-5-one, is a synthetic organic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂S₂ | [1] |
| Molecular Weight | 251.32 g/mol | [1] |
| CAS Number | 1233533-04-4 | [1] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO | [1] |
| SMILES | O=C1NCCSC2=C1SC3=CC=C(O)C=C32 | [5] |
| InChI Key | DHUAGGSHTKPOHU-UHFFFAOYSA-N |
Mechanism of Action and Biological Activity
This compound functions as a selective inhibitor of the PKD family, which includes PKD1, PKD2, and PKD3. It exhibits potent inhibitory activity with IC50 values in the nanomolar range for all three isoforms.[1][2][6][7]
| Kinase Isoform | IC50 (nM) |
| PKD1 | 28.3 |
| PKD2 | 58.7 |
| PKD3 | 53.2 |
The primary mechanism of action of this compound involves the inhibition of the kinase activity of PKD. This, in turn, modulates downstream signaling pathways regulated by PKD. One of the key downstream effects of PKD inhibition by this compound is the prevention of the phosphorylation of Class IIa histone deacetylases (HDACs), such as HDAC4, HDAC5, and HDAC7.[5] This inhibition of HDAC phosphorylation leads to their nuclear retention and subsequent effects on gene transcription.
In cellular assays, this compound has been shown to inhibit the migration and invasion of cancer cells, as well as reduce wound healing in vitro.[2][4] It also displays cytotoxic and anti-proliferative effects in various cancer cell lines.[2]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is described by Bravo-Altamirano et al. in ACS Medicinal Chemistry Letters (2011).[3] The procedure involves a multi-step synthesis starting from commercially available reagents. Researchers should refer to the original publication for detailed reaction conditions, purification methods, and characterization data.
Cell Migration Assay
The effect of this compound on cancer cell migration can be assessed using a Boyden chamber assay or a transwell migration assay. The following is a general protocol that can be adapted for specific cell lines.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Specific cancer cell line (e.g., PC-3 prostate cancer cells)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Seed cancer cells in the upper chamber of the transwell inserts in serum-free medium.
-
Add complete medium to the lower chamber.
-
Treat the cells in the upper chamber with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a duration appropriate for the cell line (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the migrated cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration and wound closure.
Materials:
-
6-well or 12-well cell culture plates
-
Specific cancer cell line (e.g., PC-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a pipette tip or a wound healing insert.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing various concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width or area of the scratch at each time point to quantify the rate of wound closure.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow.
In Vivo Studies
Preclinical in vivo studies have been conducted to evaluate the pharmacokinetics of this compound in mouse models. An abstract from a scientific conference reported on the in vitro cytotoxicity, pharmacokinetics, tissue distribution, and metabolism of this compound in mice bearing human cancer xenografts.[8] However, detailed published data on its in vivo efficacy, toxicity, and full pharmacokinetic profile are limited in the publicly available literature. It has been noted that while potent in vitro, some analogs in this class may be rapidly degraded in vivo.[6]
Applications and Future Directions
This compound serves as a critical tool for researchers investigating the physiological and pathological roles of the PKD signaling pathway. Its selectivity and potency make it a valuable probe for dissecting the complex cellular processes regulated by PKD, including cell migration, proliferation, and survival.
For drug development professionals, this compound represents a lead compound for the development of novel therapeutics targeting diseases where PKD is implicated, such as cancer. Further optimization of its pharmacokinetic properties to improve in vivo stability and efficacy is a key area for future research.
Conclusion
This compound is a well-characterized, selective inhibitor of the PKD kinase family with demonstrated in vitro activity against cancer cell migration and proliferation. This technical guide provides essential information on its chemical properties, mechanism of action, and experimental use. The provided protocols and data serve as a valuable resource for scientists working with this compound and for those interested in the therapeutic potential of PKD inhibition. Further in vivo studies are warranted to fully establish its preclinical efficacy and to guide its potential translation into clinical applications.
References
- 1. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. (Open Access) Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D (2011) | Karla Bravo-Altamirano | 41 Citations [scispace.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for kb-NB142-70, a Selective PKD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4][5][6][7] It demonstrates significant inhibitory activity against PKD1, PKD2, and PKD3, making it a valuable tool for investigating the cellular functions of PKD and for preclinical studies in oncology and other disease areas where PKD signaling is implicated. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase assay, and cellular assays for proliferation, cell cycle progression, and migration.
Introduction to this compound
This compound is a selective inhibitor of the Protein Kinase D (PKD) family, with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM for PKD1, PKD2, and PKD3, respectively.[1][2][3][4][5] As a more potent analog of CID 755673, it offers a greater than seven-fold increase in inhibition.[3][4] This compound has been shown to exhibit anti-proliferative and cytotoxic effects, and it effectively inhibits cancer cell migration and invasion in vitro.[1][3][4][8] The mechanism of action involves the inhibition of PKD-mediated signaling pathways, which can lead to G2/M cell cycle arrest and a reduction in the phosphorylation of downstream targets such as histone deacetylases (HDACs).[2][8]
Data Presentation
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| PKD1 | 28.3[1][2][4][5] |
| PKD2 | 58.7[1][2][4][5] |
| PKD3 | 53.2[1][2][4][5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value (µM) |
| PC3 (Prostate Cancer) | Cytotoxicity | EC50 | 8.025[2] |
| LNCaP (Prostate Cancer) | PKD1 Phosphorylation | IC50 | 2.2[2] |
Signaling Pathway
The signaling pathway affected by this compound is centered around the inhibition of Protein Kinase D (PKD). Activated PKD regulates a variety of cellular processes, including cell proliferation, migration, and survival, partly through the phosphorylation of downstream targets like Class IIa Histone Deacetylases (HDACs). Inhibition of PKD by this compound blocks these downstream events.
Caption: PKD Signaling Pathway Inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against PKD isoforms.
Workflow:
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
Kinase substrate (e.g., Syntide-2)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PKD enzyme and substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific PKD isoform.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (CCK-8)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to measure the anti-proliferative effects of this compound.
Materials:
-
Prostate cancer cell line (e.g., PC3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CCK-8 reagent
-
96-well clear-bottom black plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Cell Cycle Analysis
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.[2][6][9][10][11]
Materials:
-
Prostate cancer cell line (e.g., PC3)
-
Complete growth medium
-
This compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or vehicle control for 48 hours.[2]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours or overnight.[2]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Cell Migration Assay (Boyden Chamber)
This protocol details a transwell migration assay to assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Prostate cancer cell line (e.g., PC3)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
Crystal violet staining solution
Procedure:
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Add 100 µL of the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the transwell insert.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Disclaimer
These protocols are intended for research use only. The specific concentrations, incubation times, and reagents may require optimization for different cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. bio-techne.com [bio-techne.com]
- 8. apexbt.com [apexbt.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note & Protocol: Preparation of kb-NB142-70 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: kb-NB142-70 is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] With IC₅₀ values of 28.3 nM, 58.7 nM, and 53.2 nM for PKD1, PKD2, and PKD3 respectively, it serves as a critical tool in cell signaling research.[1][4][5] PKD is implicated in a wide array of biological processes, including cell proliferation, migration, immune regulation, and membrane trafficking.[6] Due to its role in pathological processes such as cancer cell growth and invasion, this compound is frequently used in oncological and cell biology studies.[7] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Compound Data and Properties
All quantitative data for this compound is summarized in the table below. This information is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Chemical Name | 9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1][3]thiazepin-5-one | [2] |
| Molecular Formula | C₁₁H₉NO₂S₂ | [1][3] |
| Molecular Weight | 251.32 g/mol | [1][2][6] |
| CAS Number | 1233533-04-4 | [1][2][3] |
| Appearance | White to gray crystalline solid/powder | [8][9] |
| Purity | Typically ≥98% (via HPLC) | [1][3] |
| Solubility in DMSO | Soluble up to 100 mM (25.13 mg/mL). May require sonication for high concentrations. | [3][8] |
| Solid Storage | Store at -20°C for long-term (months to years). | [5][6][8] |
Experimental Protocol: Stock Solution Preparation
Materials and Equipment
-
This compound solid powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Analytical balance (if weighing is required)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is for research use only and is not intended for human or veterinary use.[1][6]
-
Handle the compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Always wear appropriate PPE to avoid skin and eye contact.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information.[1][2][4]
Step-by-Step Calculation for a 10 mM Stock Solution
The most common method is to add a calculated volume of DMSO to a pre-weighed vial of the compound. The formula to determine the required volume of solvent is:
Volume (μL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] * 1,000,000 / Desired Concentration (mM)
Example Calculation: To prepare a 10 mM stock solution from 10 mg of this compound (M.Wt = 251.32).
-
Volume (μL) = [10 mg / 251.32 g/mol ] * 1,000,000 / 10 mM
-
Volume (μL) = 0.039789 * 100,000
-
Volume (μL) ≈ 3979 μL
Therefore, you would add 3.98 mL of DMSO to 10 mg of this compound to get a 10 mM stock solution.
Procedure
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Collection: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[10]
-
Solvent Addition: Using a calibrated pipette, carefully add the calculated volume of DMSO (e.g., 3.98 mL for 10 mg) to the vial.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be formed.
-
Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication or gentle warming may be applied.[2][8]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[4][8]
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Solution Type | Storage Temperature | Stability Period | Recommendations |
| Stock Solution in DMSO | -20°C | Up to 1 year | Suitable for frequent use. Avoid freeze-thaw cycles.[4][8] |
| Stock Solution in DMSO | -80°C | Up to 2 years | Recommended for long-term storage.[4][8] |
Note: It is generally advised to use freshly prepared solutions for optimal results.[2]
Visualized Workflows and Pathways
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Simplified PKD Signaling Pathway
References
- 1. kb NB 142-70 - MedChem Express [bioscience.co.uk]
- 2. apexbt.com [apexbt.com]
- 3. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. medkoo.com [medkoo.com]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. mybiosource.com [mybiosource.com]
Application Notes and Protocols for KB-NB142-70 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KB-NB142-70 is a potent and selective cell-permeable inhibitor of Protein Kinase D (PKD). It functions by targeting the ATP-binding site of PKD isoforms. With IC50 values in the nanomolar range for PKD1, PKD2, and PKD3, it serves as a valuable tool for investigating the physiological and pathological roles of PKD signaling in various cellular processes. These processes include cell proliferation, migration, invasion, apoptosis, and cell cycle regulation. This document provides detailed application notes and standardized protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound is a derivative of CID755673, exhibiting approximately 6-fold greater potency in inhibiting PKD1.[1] It selectively inhibits the three isoforms of PKD: PKD1, PKD2, and PKD3. By blocking the kinase activity of PKD, this compound can modulate downstream signaling pathways, leading to various cellular effects such as the inhibition of cancer cell growth and motility.[2]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line, the specific biological process being investigated, and the duration of treatment. The following tables summarize the reported effective concentrations and key quantitative data for this compound in various in vitro assays.
Table 1: IC50 and EC50 Values of this compound
| Parameter | Target/Cell Line | Value | Remarks | Reference |
| IC50 | PKD1 | 28.3 nM | In vitro kinase assay | [2][3][4][5] |
| IC50 | PKD2 | 58.7 nM | In vitro kinase assay | [3] |
| IC50 | PKD3 | 53.2 nM | In vitro kinase assay | [3] |
| IC50 | PKD1 Autophosphorylation (Ser916) | 2.2 µM | LNCaP cells (prostate cancer) | [6][7] |
| EC50 | Cytotoxicity | 8.025 µM | PC3 cells (prostate cancer) | [6][7] |
Table 2: Effective Concentrations of this compound for Cellular Assays
| Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| PC3 (prostate cancer) | Cell Growth | 5-30 µM | Inhibition of cell growth | [3] |
| PANC-1 (pancreatic cancer) | Cell Growth | 5-30 µM | Inhibition of cell growth | [3] |
| CFPAC-1 (pancreatic cancer) | Cell Growth | 5-30 µM | Inhibition of cell growth | [3] |
| PC3 (prostate cancer) | Cell Cycle Analysis | 10 µM (48h) | Cell cycle arrest | [6] |
| IEC-18 (intestinal epithelial) | Phosphorylation Inhibition | 0-5 µM | Dose-dependent prevention of ANG II-induced HDAC4/5/7 phosphorylation | [6][7] |
| IEC-18 (intestinal epithelial) | Phosphorylation Inhibition | 3.5 µM | Suppression of HDAC4/5/7 phosphorylation induced by various stimuli | [6][7] |
Signaling Pathway
This compound primarily targets the Protein Kinase D (PKD) family, which are key downstream effectors of G-protein coupled receptors (GPCRs) and phospholipase C (PLC). Upon activation, PKD can phosphorylate a variety of substrates, leading to the regulation of multiple cellular functions.
Caption: PKD Signaling Pathway Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 2.51 mg of this compound (MW: 251.32 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Workflow: General Cell Treatment
The following diagram illustrates a general workflow for treating cells with this compound and subsequent analysis.
Caption: General Experimental Workflow for this compound Treatment.
Detailed Experimental Protocols
Objective: To determine the effect of this compound on cell viability and to calculate the EC50 value.
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Objective: To assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
24-well plates with transwell inserts (e.g., 8 µm pore size)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
Procedure:
-
Pre-treat cells with the desired concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 24 hours).
-
Add 600 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Resuspend the pre-treated cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well plates
-
Complete culture medium
-
This compound stock solution
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).[6]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.[8][9][10][11]
Conclusion
This compound is a valuable research tool for studying the roles of PKD in various cellular processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute experiments using this potent and selective PKD inhibitor. It is recommended to perform dose-response and time-course experiments for each new cell line and experimental condition to determine the optimal effective concentration of this compound.
References
- 1. pnas.org [pnas.org]
- 2. apexbt.com [apexbt.com]
- 3. kb NB142-70 (kb NB142-70) | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. kb NB 142-70 - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for kb-NB142-70 in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing kb-NB142-70, a potent and selective inhibitor of Protein Kinase D (PKD), in prostate cancer cell line research. This document includes detailed experimental protocols, data presentation tables, and visualizations of the relevant signaling pathways.
Introduction
This compound is a small molecule inhibitor targeting the PKD family of serine/threonine kinases, which includes PKD1, PKD2, and PKD3.[1][2][3] The PKD signaling pathway has been implicated in various cellular processes critical for cancer progression, including cell proliferation, migration, and invasion.[4][5] In the context of prostate cancer, aberrant PKD activity is associated with tumor growth and metastasis, making it a compelling target for therapeutic intervention.[4] this compound has demonstrated significant anti-tumor activity in prostate cancer cell lines by arresting cell growth and motility.[4][6]
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of all three PKD isoforms.[1][4] This inhibition prevents the autophosphorylation of PKD, a critical step in its activation.[4] Downstream of growth factor receptors and G-protein coupled receptors, Protein Kinase C (PKC) activates PKD by phosphorylating key serine residues in its activation loop.[7] Activated PKD then phosphorylates a variety of downstream substrates, leading to the regulation of cellular functions such as cell proliferation, survival, and motility.[4][8] In prostate cancer, PKD2 and PKD3 have been shown to promote cell invasion by activating the NF-κB signaling pathway and modulating the expression of urokinase-type plasminogen activator (uPA).[8][9] By inhibiting PKD, this compound disrupts these signaling cascades, leading to an anti-cancer effect.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PKD1 | 28.3[1][4] |
| PKD2 | 58.7[1][4] |
| PKD3 | 53.2[1][4] |
Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| LNCaP | Western Blot | Inhibition of PKD1 autophosphorylation (Ser916) | IC50: 2.2 µM | [10] |
| PC3 | Cytotoxicity | Cell Viability | EC50: 8.025 µM | [6][10] |
| PC3 | Cell Cycle Analysis | Cell Cycle Arrest | G2/M arrest at 10 µM (48h) | [6] |
Experimental Protocols
Cell Culture
Prostate cancer cell lines, such as LNCaP (androgen-sensitive) and PC3 (androgen-insensitive), can be used.
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
PC3 Cells: Culture in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain all cells in a humidified incubator at 37°C with 5% CO₂.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound.
-
Materials:
-
Prostate cancer cells (LNCaP or PC3)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot for PKD Autophosphorylation
This protocol is to assess the inhibitory effect of this compound on PKD activation.
-
Materials:
-
Prostate cancer cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) for PKD activation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PKD (Ser916), anti-PKD1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate cells with PMA (e.g., 100 nM) for 15-30 minutes to induce PKD autophosphorylation.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence detection system.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is to evaluate the effect of this compound on cell migration.
-
Materials:
-
Prostate cancer cells
-
6-well plates or 24-well plates
-
This compound
-
200 µL pipette tip
-
-
Procedure:
-
Seed cells and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.[11]
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Cell Invasion Assay (Matrigel-coated Transwell Assay)
This protocol is to assess the effect of this compound on the invasive potential of prostate cancer cells.
-
Materials:
-
Prostate cancer cells
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
-
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[2][3]
-
Harvest and resuspend cells in serum-free medium.
-
Seed cells (e.g., 5 x 10⁴ cells) into the upper chamber of the inserts in the presence of various concentrations of this compound.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Visualizations
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell migration and invasion assays [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. apexbt.com [apexbt.com]
- 7. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PKD2 and PKD3 promote prostate cancer cell invasion by modulating NF-κB- and HDAC1-mediated expression and activation of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: kb-NB142-70 Treatment of LNCaP and PC3 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, which includes PKD1, PKD2, and PKD3.[1] The PKD signaling pathway is implicated in various cellular processes, including cell proliferation, survival, migration, and invasion. In the context of prostate cancer, dysregulation of PKD signaling has been observed, making it a promising target for therapeutic intervention. The androgen-sensitive LNCaP and androgen-insensitive PC3 prostate cancer cell lines are common models used to study the efficacy of anti-cancer compounds. These application notes provide detailed protocols for treating LNCaP and PC3 cells with this compound and assessing its effects on cell viability, protein phosphorylation, and migration.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PKD1 | 28.3 ± 2.3 |
| PKD2 | 58.7 ± 4.2 |
| PKD3 | 53.2 ± 3.5 |
Data from Lavalle et al., 2010[1]
Table 2: Cellular Activity of this compound in Prostate Cancer Cells
| Cell Line | Assay | Parameter | Value |
| LNCaP | Inhibition of PKD1 autophosphorylation (Ser916) | IC50 | 2.2 ± 0.6 µM |
| PC3 | Cytotoxicity | EC50 | 8.025 µM |
| PC3 | Inhibition of Cell Proliferation | IC50 | 5-30 µM |
Data from MedchemExpress and Lavalle et al., 2010[1]
Detailed Application Notes and Protocols
Cell Culture of LNCaP and PC3 Cells
Materials:
-
LNCaP (ATCC® CRL-1740™) and PC3 (ATCC® CRL-1435™) cells
-
LNCaP culture medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
PC3 culture medium: F-12K Medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 6-8 mL of complete culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete culture medium. A subcultivation ratio of 1:3 to 1:6 is recommended for LNCaP, and 1:6 to 1:10 for PC3.
-
Incubate at 37°C with 5% CO2.
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on LNCaP and PC3 cells.
Materials:
-
LNCaP and PC3 cells
-
Complete culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2][3][4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the EC50 value.
-
Western Blotting for PKD1 Phosphorylation
This protocol is for detecting the inhibition of PKD1 autophosphorylation at Serine 916 in LNCaP cells treated with this compound.
Materials:
-
LNCaP cells
-
Complete culture medium
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-PKD1 (Ser916), anti-PKD1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment:
-
Seed LNCaP cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with PMA (e.g., 10 nM) for 15-30 minutes to induce PKD1 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKD1 (Ser916) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total PKD1 and GAPDH as controls.
-
Cell Migration Assay (Transwell Assay)
This protocol is for assessing the effect of this compound on the migration of PC3 cells.
Materials:
-
PC3 cells
-
Serum-free culture medium
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
Cell Preparation:
-
Starve PC3 cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete culture medium (with 10% FBS) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of this compound to the upper chamber. Include a vehicle control.
-
Incubate for 24 hours at 37°C.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water.
-
Count the number of migrated cells in several random fields under a microscope.[5][6][7]
-
Signaling Pathways and Experimental Workflows
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PC3 human prostate cancer cell proliferation, invasion and migration by eicosapentaenoic acid and docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocols for Migration and Invasion Studies in Prostate Cancer | Springer Nature Experiments [experiments.springernature.com]
Application Note: Detecting Protein Kinase D (PKD) Inhibition by kb-NB142-70 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of kb-NB142-70 on Protein Kinase D (PKD) activity in a cellular context using the Western blot technique.
Introduction
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and membrane trafficking.[1][2] Dysregulation of PKD signaling has been implicated in several diseases, making it an attractive target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of the PKD family, with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM for PKD1, PKD2, and PKD3, respectively.[3][4][5][6][7] This application note outlines a robust Western blot protocol to monitor the inhibition of PKD activation by this compound, primarily by detecting the phosphorylation status of PKD.
PKD Signaling Pathway and Inhibition by this compound
External stimuli such as G protein-coupled receptor (GPCR) agonists and growth factors activate Phospholipase C (PLC), which in turn generates diacylglycerol (DAG).[1][8] DAG recruits PKD to the cell membrane, where it is activated through phosphorylation of its activation loop serines (Ser744 and Ser748) by Protein Kinase C (PKC).[9] Activated PKD then autophosphorylates at other sites, such as Serine 916 (for PKD1), and phosphorylates a range of downstream substrates to mediate its biological effects.[10][11]
This compound exerts its inhibitory effect by targeting the catalytic activity of PKD, thereby preventing the phosphorylation of its downstream targets. This protocol focuses on measuring the phosphorylation of PKD itself as a direct readout of its activation state and, consequently, the efficacy of this compound.
Experimental Protocol
This protocol is optimized for cultured cells and can be adapted for different cell lines with appropriate optimization of stimulus and inhibitor concentrations.
Materials and Reagents
-
Cell Line: NIH/3T3, PC3, or LNCaP cells are suitable choices.
-
PKD Activator: Phorbol 12,13-dibutyrate (PDBu) or Platelet-Derived Growth Factor (PDGF).
-
PKD Inhibitor: this compound (solubilized in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-phospho-PKD (Ser744/748) (e.g., Cell Signaling Technology #2054, recommended dilution 1:1000).[9]
-
Rabbit anti-phospho-PKD1 (Ser916) (e.g., Cell Signaling Technology #2051, recommended dilution 1:1000).[11]
-
Rabbit anti-PKD1 (Total) (e.g., Cell Signaling Technology #2052, recommended dilution 1:1000).[10]
-
Mouse or Rabbit anti-GAPDH, anti-β-actin, or anti-α-tubulin (as a loading control).[1][2][8][12]
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Protein Assay Reagent: BCA or Bradford assay kit.
Experimental Workflow
References
- 1. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 2. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 3. PKD1 antibody Immunohistochemistry, Western SAB4502371 PKCM [sigmaaldrich.com]
- 4. Anti-PKC mu/PKD antibody (ab131460) | Abcam [abcam.com]
- 5. PKD1 Polyclonal Antibody (OSP00167W-100UL) [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 9. Phospho-PKD/PKC mu (Ser744/748) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PKD/PKCμ Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-PKD/PKC mu (Ser916) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Loading Control Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Visualizing the Effects of kb-NB142-70 on Protein Kinase D Signaling Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
kb-NB142-70 is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM for PKD1, PKD2, and PKD3, respectively[1][2][3][4][5][6]. PKD is a key downstream effector of diacylglycerol (DAG) and protein kinase C (PKC), playing crucial roles in a variety of cellular processes including cell proliferation, migration, survival, and inflammation. Dysregulation of PKD signaling has been implicated in several diseases, most notably cancer[7].
One of the well-characterized downstream effects of PKD activation is the phosphorylation of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5. This phosphorylation event triggers the binding of 14-3-3 proteins and subsequent nuclear export of the HDACs, leading to the derepression of target genes involved in cellular growth and differentiation.
Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and, consequently, to assess the efficacy of inhibitors like this compound. By monitoring the localization of PKD downstream targets, such as HDAC5, researchers can gain valuable insights into the cellular activity of this compound. This document provides detailed protocols for treating cultured cells with this compound and performing immunofluorescence staining to analyze the resulting changes in the subcellular localization of HDAC5.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound and provide a template for presenting quantitative data from immunofluorescence experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PKD1 | 28.3[1][2][3][4][5][6] |
| PKD2 | 58.7[1][2][3][4][5][6] |
| PKD3 | 53.2[1][2][3][4][5][6] |
Table 2: Quantitative Analysis of HDAC5 Subcellular Localization Following this compound Treatment
| Treatment Group | Concentration (µM) | Cells with Predominantly Nuclear HDAC5 (%) | Cells with Pan-cellular HDAC5 (%) | Cells with Predominantly Cytoplasmic HDAC5 (%) |
| Vehicle Control (DMSO) | 0 | 15 ± 3 | 25 ± 5 | 60 ± 8 |
| This compound | 1 | 45 ± 6 | 35 ± 7 | 20 ± 4 |
| This compound | 5 | 75 ± 9 | 15 ± 4 | 10 ± 3 |
| This compound | 10 | 90 ± 5 | 8 ± 3 | 2 ± 1 |
Note: The data presented in Table 2 is hypothetical and serves as an example for presenting quantitative results from immunofluorescence image analysis. Actual results may vary depending on the cell line, experimental conditions, and image analysis method.
Signaling Pathway
The following diagram illustrates the signaling pathway involving PKD and the inhibitory effect of this compound.
Caption: PKD signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of HDAC5 in Cultured Cells Treated with this compound
This protocol details the steps for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize the subcellular localization of HDAC5.
Materials:
-
Cultured cells (e.g., HeLa, U2OS, or a cell line relevant to your research)
-
Glass coverslips (sterile)
-
12-well or 24-well cell culture plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-HDAC5 antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Aspirate the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1-4 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5% BSA in PBS to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HDAC5 antibody in the blocking solution to the manufacturer's recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).
-
Quantify the subcellular localization of HDAC5 by categorizing cells based on the predominant localization of the HDAC5 signal (nuclear, cytoplasmic, or pan-cellular) or by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio using image analysis software.
-
Experimental Workflow Diagram
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 2. Protein Kinases C and D Mediate Agonist-Dependent Cardiac Hypertrophy through Nuclear Export of Histone Deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injury-induced HDAC5 nuclear export is essential for axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 4 and 5 translocation elicited by microsecond pulsed electric field exposure is mediated by kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gαq-PKD/PKCμ signal regulating the nuclear export of HDAC5 to induce the IκB expression and limit the NF-κB-mediated inflammatory response essential for early pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of kb-NB142-70 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of kb-NB142-70, a potent and selective small-molecule inhibitor of Protein Kinase D (PKD), in mouse xenograft models of cancer. This document includes detailed experimental protocols, data presentation tables, and diagrams of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a selective inhibitor of the PKD family of serine/threonine kinases (PKD1, PKD2, and PKD3).[1][2] The PKD signaling pathway is implicated in a variety of cellular processes that are critical for cancer progression, including cell proliferation, migration, invasion, and survival.[1][2] By inhibiting PKD, this compound has demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines, particularly in prostate cancer.[1] While potent in vitro, it is crucial to note that preclinical pharmacokinetic studies have shown that this compound is rapidly degraded in vivo, which may impact its therapeutic efficacy.[3]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of PKD isoforms. PKD is a key downstream effector of G-protein coupled receptors and protein kinase C (PKC). Its activation triggers signaling cascades that promote cancer cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PKD1) | - | 28.3 nM | [1] |
| IC50 (PKD2) | - | 58.7 nM | [1] |
| IC50 (PKD3) | - | 53.2 nM | [1] |
| IC50 (Growth Inhibition) | PC3 | 21.0 µM | [3] |
| IC50 (Growth Inhibition) | Panc-1 | 33.7 µM | [3] |
Table 2: Pharmacokinetic Parameters of this compound in SCID Mice with PC3 Xenografts (25 mg/kg, i.v.)
| Parameter | Value | Reference |
| Plasma Cmax (5 min) | 36.9 µM | [3] |
| PC3 Tumor Cmax | 11.8 µM | [3] |
| Plasma Half-life | 6 min | [3] |
| Detection in Plasma/Tissues | Not detected beyond 30 min | [3] |
| Major Metabolite | Glucuronide | [3] |
Experimental Protocols
Protocol 1: Establishment of a Prostate Cancer (PC3) Mouse Xenograft Model
This protocol describes the subcutaneous implantation of PC3 human prostate cancer cells into immunodeficient mice.
Materials:
-
PC3 human prostate cancer cell line
-
Culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended)
-
6-8 week old male immunodeficient mice (e.g., SCID or athymic nude)
-
Syringes (1 mL) and needles (26-27 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture PC3 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with culture medium, centrifuge the cells, and resuspend the pellet in sterile PBS or culture medium without serum.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
Cell Implantation:
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final concentration of 5 x 10^6 cells per 100 µL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation. Palpable tumors should appear within 1-2 weeks.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general health.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.
-
Protocol 2: Intravenous Administration of this compound
This protocol outlines the intravenous (tail vein) injection of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a formulation containing solubilizing agents like DMSO and PEG)
-
Mouse restrainer
-
Heat lamp or warm water
-
Syringes (e.g., insulin syringes) with 28-30 gauge needles
Procedure:
-
Formulation Preparation:
-
Dissolve this compound in a suitable vehicle to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution for a 0.5 mg injection). Due to the rapid in vivo degradation, consider formulation strategies to improve stability, such as encapsulation in liposomes or nanoparticles.
-
Ensure the final solution is sterile and clear.
-
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection:
-
Disinfect the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Treatment Schedule:
-
The optimal treatment schedule for this compound has not been established. Given its short half-life, frequent administration (e.g., daily) may be necessary. A pilot study to determine the maximum tolerated dose (MTD) and an effective dosing regimen is recommended.
-
For comparison, another pan-PKD inhibitor, CRT0066101, has been administered orally at 80 mg/kg/day in xenograft models.[4]
-
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical efficacy study of this compound in a mouse xenograft model.
Data Collection and Analysis
Systematically collect and record all data. The following table is a template for recording tumor growth data.
Table 3: Template for Recording Tumor Volume Data
| Mouse ID | Treatment Group | Day 0 (mm³) | Day 3 (mm³) | Day 6 (mm³) | Day 9 (mm³) | Day 12 (mm³) | Day 15 (mm³) |
| 1 | Vehicle | ||||||
| 2 | Vehicle | ||||||
| ... | ... | ||||||
| 6 | This compound | ||||||
| 7 | This compound | ||||||
| ... | ... |
Analyze the data to determine the tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Considerations and Troubleshooting
-
In Vivo Stability: The rapid degradation of this compound is a significant challenge.[3] Researchers should consider advanced formulation strategies, such as nanoformulations, to improve its pharmacokinetic profile and therapeutic efficacy.
-
Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. If toxicity is observed, the dose and/or frequency of administration may need to be adjusted.
-
Tumor Take Rate: If the tumor take rate is low, ensure the viability of the injected cells is high and consider using Matrigel to support initial tumor formation.
-
Route of Administration: While intravenous administration provides immediate systemic exposure, its feasibility for a chronic dosing regimen may be limited. Alternative routes, such as intraperitoneal or oral administration (if a suitable formulation is developed), could be explored.
By following these detailed protocols and considering the unique properties of this compound, researchers can effectively evaluate its preclinical anti-tumor activity in mouse xenograft models.
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Wound Healing Assay Using the PKD Inhibitor kb-NB142-70
Audience: Researchers, scientists, and drug development professionals.
Abstract
The wound healing or "scratch" assay is a fundamental and widely adopted method for investigating collective cell migration in vitro.[1][2][3][4] This technique is instrumental in fields such as cancer biology, tissue regeneration, and drug discovery for assessing factors that modulate cell motility.[2][4] This application note provides a detailed protocol for performing a wound healing assay to evaluate the effects of kb-NB142-70, a selective inhibitor of Protein Kinase D (PKD).[5] PKD is a family of serine/threonine kinases known to play a role in various cellular processes, including cell migration.[6][7][8] By inhibiting PKD, this compound is expected to reduce the rate of wound closure in a dose-dependent manner. This protocol covers cell culture preparation, execution of the scratch assay, imaging, and quantitative data analysis.
Introduction to the Wound Healing Assay
The in vitro wound healing assay is a straightforward and cost-effective method to study the coordinated movement of a cell population.[2] The principle involves creating a cell-free gap, or "wound," in a confluent monolayer of cultured cells.[1] The rate at which the cells at the edge of this gap migrate to close it is monitored over time.[1] This provides a quantitative measure of cell migration, which is crucial for processes like embryonic development, immune response, and cancer metastasis.[2][4] This assay is particularly useful for screening compounds that may inhibit or promote cell migration.[2]
This compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family. PKD signaling has been implicated in the regulation of cell migration and invasion.[5][6][9] Therefore, this compound serves as a valuable tool to probe the role of PKD in these processes.
Technical Data and Materials
Compound Specifications: this compound
The following table summarizes the key technical specifications for the PKD inhibitor this compound.
| Parameter | Value | Reference |
| Target | Protein Kinase D (PKD) Family | [5] |
| IC₅₀ for PKD1 | 28.3 nM | [5] |
| IC₅₀ for PKD2 | 58.7 nM | [5] |
| IC₅₀ for PKD3 | 53.2 nM | [5] |
| Molecular Weight | 251.32 g/mol | [5] |
| Solubility | Soluble to 100 mM in DMSO | [5] |
| Storage | Store at room temperature. For solutions, store at -20°C or -80°C. | [5] |
Materials and Reagents
-
Adherent cell line of choice (e.g., prostate cancer cells, intestinal epithelial cells)[5]
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO), sterile
-
Multi-well culture plates (e.g., 12-well or 24-well plates)[4]
-
Sterile 200 µL or 1000 µL pipette tips
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO₂)
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound: Dissolve the required mass of this compound in sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.51 mg of this compound in 1 mL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in a complete cell culture medium to the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
Cell Seeding
-
Culture the chosen adherent cell line in complete medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours. This density must be optimized for each cell line.[13] For a 24-well plate, a starting density of 0.5-1.0 x 10⁵ cells per well can be used.
-
Incubate the plate at 37°C with 5% CO₂ until the cells form a 95-100% confluent monolayer.
Wound Healing (Scratch) Assay
-
Create the Scratch: Once the cells are fully confluent, carefully aspirate the culture medium. Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.[1] Apply consistent pressure to ensure the scratch width is uniform across all wells.[1] A cross-shaped scratch can also be made.[13]
-
Wash: Gently wash each well twice with sterile PBS to remove any detached cells and debris.[13]
-
Treatment: After washing, replace the PBS with a fresh culture medium containing the desired concentrations of this compound or the vehicle control (DMSO). It is recommended to use a low-serum medium (e.g., 1-2% FBS) to minimize cell proliferation.
-
Image Acquisition (Time Point 0): Immediately after adding the treatments, place the plate on the microscope stage. Capture the first image (T=0) of the scratch in predefined locations for each well.[1] Use phase-contrast microscopy at 10x or 20x magnification. It is helpful to mark the plate to ensure the same field of view is imaged at subsequent time points.[1]
Incubation and Monitoring
-
Return the plate to the cell culture incubator.
-
Capture images of the same scratch areas at regular intervals (e.g., every 4, 8, 12, and 24 hours). The time points should be optimized based on the migration speed of the cell line.[1]
Data Acquisition and Analysis
-
Quantify Wound Area: Use image analysis software like ImageJ to measure the area of the cell-free gap at each time point for all conditions.[11][14]
-
Calculate Percent Wound Closure: The rate of cell migration can be expressed as the percentage of wound closure using the following formula:
% Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100%
Where:
-
Area at T₀ is the initial wound area at time 0.
-
Area at Tₓ is the wound area at a specific time point (x hours).
-
-
Data Presentation: Tabulate the calculated percent wound closure for each concentration of this compound and the vehicle control at each time point.
Sample Data Table
The following table is a template for recording and presenting the quantitative data from the wound healing assay.
| Treatment | Concentration | Time Point (hours) | Initial Wound Area (pixels²) | Final Wound Area (pixels²) | % Wound Closure |
| Vehicle Control | 0.1% DMSO | 0 | 0 | ||
| 12 | |||||
| 24 | |||||
| This compound | 1 µM | 0 | 0 | ||
| 12 | |||||
| 24 | |||||
| This compound | 10 µM | 0 | 0 | ||
| 12 | |||||
| 24 |
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro wound healing assay.
Signaling Pathway
Caption: Inhibition of the PKD signaling pathway by this compound.
Troubleshooting and Considerations
-
Uneven Scratch Width: Practice making scratches on a spare plate to ensure consistency. Specialized inserts or tools can also be used to create a uniform cell-free zone.[1]
-
Cell Proliferation vs. Migration: The closure of the wound can be due to both cell migration and proliferation. To isolate the effect on migration, it is recommended to use a low-serum medium or to pre-treat the cells with a proliferation inhibitor like Mitomycin C.
-
Edge Effects: Avoid using the outermost wells of the plate as they are more prone to evaporation, which can affect cell health and migration.
-
Image Analysis: Ensure consistent lighting and focus for all images to allow for accurate automated analysis.[1] Utilize plugins available for software like ImageJ to standardize the quantification process.[10][11][15]
References
- 1. clyte.tech [clyte.tech]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. Wound healing assay - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4dcell.com [4dcell.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: In Vivo Administration of kb-NB142-70
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and troubleshooting of vehicle solutions for the selective protein kinase D (PKD) inhibitor, kb-NB142-70, for in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended vehicles for dissolving this compound for in vivo administration?
A1: this compound is poorly soluble in aqueous solutions. Therefore, a co-solvent or a specific formulation is required for in vivo delivery. Based on available data, the following vehicles are recommended:
-
For Oral or Intraperitoneal Administration:
-
For Oral Administration of a similar PKD inhibitor:
-
5% dextrose in water was used for the oral administration of another PKD inhibitor, CRT0066101.[2] This may be a viable option for this compound, but solubility should be confirmed.
-
Q2: My this compound solution is cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:
-
Ensure Proper Dissolution of Stock Solution: Before preparing the final dilution, ensure your this compound stock solution in DMSO is completely clear. Gentle warming or sonication may be necessary.[3]
-
Sequential Addition of Solvents: When preparing co-solvent formulations, add the components sequentially while mixing. For example, add the DMSO stock solution to the corn oil or SBE-β-CD solution gradually with continuous vortexing.[1]
-
Check for Saturation: You may be exceeding the solubility limit of the vehicle. Refer to the quantitative data table below for known achievable concentrations. If a higher concentration is needed, a different vehicle system may be required.
-
Prepare Freshly: It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use to minimize the risk of precipitation over time.[1]
Q3: I am observing unexpected toxicity in my animal model. Could the vehicle be the cause?
A3: Yes, the vehicle itself can contribute to toxicity. It is crucial to include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.
-
DMSO Concentration: High concentrations of DMSO can cause local irritation and systemic toxicity.[4][5] It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10% for most routes of administration.[1][4]
-
Other Vehicle Components: While generally considered safe, components like PEGs and cyclodextrins can have biological effects at high concentrations.[4] Review the literature for the known safety profile of your chosen vehicle in your specific animal model and for your intended route of administration.
Q4: My in vivo experiment is showing a lack of efficacy. What are the potential formulation-related reasons?
A4: A lack of efficacy can be due to several factors related to the formulation and administration of this compound.
-
Incomplete Dissolution: As mentioned in Q2, if the compound is not fully dissolved, the actual administered dose will be lower than intended.
-
Compound Stability: Assess the stability of this compound in your chosen vehicle over the duration of your experiment. Degradation can lead to a loss of activity.
-
Pharmacokinetics: The chosen vehicle can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound. An intravenous pharmacokinetic study of this compound in mice showed a short plasma half-life of 6 minutes, with the major metabolite being a glucuronide.[6] Consider the pharmacokinetic properties when designing your dosing regimen.
Quantitative Data Summary
The following table summarizes key quantitative data for the dissolution of this compound.
| Parameter | Value | Vehicle/Solvent | Source(s) |
| Molecular Weight | 251.32 g/mol | N/A | [7][8] |
| In Vitro Solubility | Up to 100 mM (25.13 mg/mL) | DMSO | [7][8] |
| In Vivo Formulation 1 | ≥ 3.5 mg/mL (≥ 13.93 mM) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | [1][3] |
| In Vivo Formulation 2 | ≥ 3.5 mg/mL (≥ 13.93 mM) | 10% DMSO + 90% Corn Oil | [1][3] |
| PKD1 IC₅₀ | 28.3 nM | N/A | [7][8][9] |
| PKD2 IC₅₀ | 58.7 nM | N/A | [7][8][9] |
| PKD3 IC₅₀ | 53.2 nM | N/A | [7][8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline)
This protocol is suitable for achieving a clear solution for administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Mix until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[1]
-
-
Prepare a stock solution of this compound in DMSO:
-
Prepare the final working solution:
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in Saline solution.
-
While vortexing, slowly add 100 µL of the this compound DMSO stock solution.[1]
-
Continue to mix until the solution is clear and homogenous.
-
This will yield a final solution with 10% DMSO.
-
Protocol 2: Preparation of this compound in 10% DMSO / 90% Corn Oil
This protocol provides an alternative lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Following the same procedure as in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 35 mg/mL).[1]
-
-
Prepare the final working solution:
-
In a sterile tube, add 900 µL of sterile corn oil.
-
While vortexing, slowly add 100 µL of the this compound DMSO stock solution.[1]
-
Continue to mix until the solution is clear and homogenous.
-
This will yield a final solution with 10% DMSO.
-
Note: If this formulation is used for a continuous dosing period exceeding half a month, it should be used with caution.[1]
Visualizations
Caption: Experimental workflow for the preparation and in vivo administration of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Protein Kinase D (PKD).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 8. bio-techne.com [bio-techne.com]
- 9. apexbt.com [apexbt.com]
Technical Support Center: Optimizing kb-NB142-70 Concentration for Cell Viability Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing kb-NB142-70, a potent and selective Protein Kinase D (PKD) inhibitor, in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the optimization of this compound concentration.
Q1: I am not observing any significant inhibition of cell viability, even at high concentrations of this compound. What are the possible causes?
A1: This could be due to several factors:
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Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation. A fresh stock solution should be prepared.
-
Solubility Issues: Visually inspect your highest concentration dilutions for any signs of precipitation. This compound is soluble up to 100 mM in DMSO.[1][2] If the compound is not fully dissolved, its effective concentration will be lower than expected.
-
Cell Line Sensitivity: The chosen cell line may be insensitive to PKD inhibition. Consider screening different cell lines to find a responsive model.
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Assay Protocol: Review your experimental protocol, including cell seeding density and incubation times. An unoptimized assay can lead to inaccurate results.[3]
Q2: There is high variability between my replicate wells. How can I improve consistency?
A2: High variability often stems from technical inconsistencies:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media and use only the inner wells for experimental samples.[4]
-
Pipetting Errors: Use calibrated pipettes and ensure consistent, careful pipetting techniques for dispensing cells, inhibitor dilutions, and assay reagents.
Q3: My results show an unexpected increase in cell viability at certain this compound concentrations. What does this mean?
A3: This phenomenon, known as hormesis, can sometimes be observed. It may be caused by:
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Off-Target Effects: At specific concentrations, the inhibitor might have unintended effects that could stimulate cell proliferation.
-
Compensatory Signaling: Inhibition of the PKD pathway might lead to the activation of alternative survival pathways within the cells.[4]
Q4: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?
A4: It is crucial to run a vehicle-only control.[3] The final concentration of the solvent (e.g., DMSO) should be consistent across all wells, including the untreated control, and kept at a non-toxic level, typically below 0.5%-1%.
Potency and Cytotoxicity Data
This compound is a selective inhibitor of the PKD family of serine/threonine kinases.[1][5][6] It has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.[5][7] The following table summarizes key quantitative data for this compound.
| Target/Cell Line | Assay Type | Value | Reference |
| PKD1 | In vitro kinase assay (IC₅₀) | 28.3 nM | [1][5][6][8][9][10][11] |
| PKD2 | In vitro kinase assay (IC₅₀) | 58.7 nM | [1][5][6][8][9][10][11] |
| PKD3 | In vitro kinase assay (IC₅₀) | 53.2 nM | [1][5][6][8][9][10][11] |
| LNCaP Prostate Cancer Cells | PKD1 Autophosphorylation (Ser⁹¹⁶) Inhibition (IC₅₀) | 2.2 µM | [8][9] |
| PC3 Prostate Cancer Cells | Cytotoxicity (EC₅₀) | 8.025 µM | [8] |
| PC-3, PANC-1, CFPAC-1 Cancer Cells | Cellular Growth Inhibition (IC₅₀) | 5 - 30 µM | [11] |
Experimental Protocols
This section provides a detailed methodology for determining the optimal concentration of this compound for cell viability experiments using a standard MTT assay.
Objective: To generate a dose-response curve and determine the IC₅₀ value of this compound in a specific cell line.
Materials:
-
Chosen cell line
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Complete culture medium
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This compound
-
DMSO (for stock solution)
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96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells until they reach approximately 80% confluency.
-
Create a single-cell suspension using trypsin.
-
Count the cells and determine the optimal seeding density to ensure they remain in an exponential growth phase throughout the experiment (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3][4]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. This stock should be stored at -20°C or -80°C.[4]
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A common starting range is 1 nM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
After 24 hours of incubation, carefully remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (containing medium and reagents only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
Visual diagrams are provided below to illustrate the targeted signaling pathway and the experimental process for optimizing this compound concentration.
Caption: The signaling pathway inhibited by this compound.
Caption: Experimental workflow for optimizing inhibitor concentration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medkoo.com [medkoo.com]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. biocompare.com [biocompare.com]
- 11. kb NB142-70 (kb NB142-70) | PKD inhibitor | Probechem Biochemicals [probechem.com]
potential off-target effects of kb-NB142-70
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using kb-NB142-70. The information focuses on understanding and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4][5][6] It is a pan-PKD inhibitor, meaning it targets all three isoforms: PKD1, PKD2, and PKD3.[7][8]
Q2: How potent is this compound against its primary targets?
A2: this compound exhibits nanomolar potency against PKD isoforms. The reported IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are summarized in the table below.
| Target | IC50 (nM) |
| PKD1 | 28.3 |
| PKD2 | 58.7 |
| PKD3 | 53.2 |
| Data sourced from multiple suppliers and publications.[7][8] |
Q3: Is there any publicly available data on the broad off-target profile of this compound from a kinome scan?
A3: Despite extensive searches of scientific literature and supplier databases, comprehensive kinome scan data for this compound, which would detail its activity against a wide range of kinases, is not publicly available. The original research characterizes it as highly specific for PKD, but detailed screening data against a large panel of kinases has not been published.[1][3]
Q4: What is known about the selectivity of the parent compound, CID755673?
A4: this compound is an analog of CID755673 with improved potency.[1][9] Limited selectivity data for CID755673 shows it to be highly selective for PKD over several other kinases, as detailed in the table below.
| Target | IC50 (µM) |
| PKD1 | 0.182 |
| PKD2 | 0.280 |
| PKD3 | 0.227 |
| PKC | >10 |
| CAK | 15.3 |
| PLK1 | 20.3 |
| CAMKIIα | 40.5 |
| Akt | >50 |
| Data sourced from Tocris Bioscience. |
Q5: What are the known cellular effects of this compound?
A5: In cellular assays, this compound has been shown to inhibit the autophosphorylation of PKD1.[1][3] It leads to a potent arrest in cell proliferation and can induce cytotoxicity in cancer cells.[1][3] Furthermore, it has been observed to inhibit cell migration and invasion.[1][3]
Troubleshooting Guide: Investigating Potential Off-Target Effects
Given the absence of comprehensive public data on the off-target profile of this compound, researchers are advised to perform their own control experiments to validate that the observed phenotype is due to PKD inhibition.
Problem 1: An unexpected or paradoxical cellular phenotype is observed after treatment with this compound.
-
Possible Cause: The observed effect may be due to the inhibition of an unknown off-target protein or pathway.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine if the unexpected phenotype occurs at the same concentration range that is effective for PKD inhibition. A significant discrepancy in the dose-response curves for the expected on-target effect and the unexpected phenotype may suggest an off-target effect.
-
Use a structurally unrelated PKD inhibitor: If available, treat cells with a different class of PKD inhibitor. If the unexpected phenotype is not replicated with a different inhibitor, it is more likely to be an off-target effect of this compound.
-
Rescue experiment with PKD overexpression: In a cell line with low endogenous PKD, transiently overexpress a PKD isoform. If the phenotype induced by this compound is rescued or diminished, it suggests the effect is on-target.
-
Problem 2: How to confirm that the observed effects of this compound are specifically due to PKD inhibition in my experimental system?
-
Recommended Experimental Workflow:
Caption: Workflow for validating on-target effects of this compound.
Experimental Protocols
Protocol 1: Western Blot for PKD1 Autophosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time. A positive control stimulated with a phorbol ester like PMA is recommended to induce PKD activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated PKD1 (e.g., p-PKD1 Ser916). Subsequently, incubate with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent. Normalize the phosphorylated PKD1 signal to total PKD1 or a loading control like GAPDH.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to PKD activation, which is inhibited by this compound.
Caption: Simplified PKD activation pathway inhibited by this compound.
References
- 1. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] TARGETING PROTEIN KINASE D BY NOVEL SMALL MOLECULE INHIBITORS AND RNA INTERFERENCE IN PROSTATE CANCER | Semantic Scholar [semanticscholar.org]
- 6. Potential role for protein kinase D inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. rndsystems.com [rndsystems.com]
kb-NB142-70 stability and degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of kb-NB142-70 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1] Some suppliers do not recommend long-term storage of the solution, advising to use it soon after preparation.[2]
Q2: Is there any available data on the half-life of this compound in cell culture media?
A2: Currently, there is no publicly available data specifically detailing the half-life or degradation rate of this compound in commonly used cell culture media such as DMEM or RPMI.
Q3: What is the known in vivo stability of this compound?
A3: In pharmacokinetic studies in mice, this compound was found to have a very short plasma half-life of approximately 6 minutes. The major metabolite identified was a glucuronide, indicating rapid metabolism and clearance in vivo.[3] This rapid in vivo clearance suggests that the compound may also be susceptible to degradation or metabolism in in vitro systems, although direct evidence is lacking.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a potent inhibitor of Protein Kinase D (PKD) family members. It inhibits PKD1, PKD2, and PKD3 with IC50 values of 28.3 nM, 58.7 nM, and 53.2 nM, respectively.[1]
Troubleshooting Guide
Issue: Inconsistent or weaker than expected experimental results with this compound.
This issue could be attributed to the degradation of this compound in the cell culture medium during the course of your experiment. Due to the lack of specific stability data, it is crucial to assess its stability under your experimental conditions.
Recommended Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
Objective: To quantify the concentration of active this compound over time in a cell culture medium at 37°C.
Materials:
-
This compound
-
Your cell culture medium of choice (e.g., DMEM, RPMI) supplemented with serum and other additives as used in your experiments.
-
DMSO (for stock solution)
-
HPLC or LC-MS/MS system for analysis
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).
-
Time-Course Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
A standard curve of this compound in the same cell culture medium should be prepared to accurately quantify the concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t½) of the compound in your cell culture medium.
-
Interpreting the Results and Taking Action:
-
Short Half-Life (e.g., < 24 hours): If this compound degrades rapidly, consider the following:
-
Frequent Media Changes: Replace the medium with freshly prepared this compound at intervals shorter than its half-life to maintain a more constant concentration.
-
Higher Initial Concentration: Be aware that the effective concentration of the inhibitor will decrease over time. This should be considered when interpreting endpoint assays.
-
-
Long Half-Life (e.g., > 48 hours): If the compound is stable, degradation is unlikely to be the cause of inconsistent results. In this case, investigate other experimental variables.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PKD1 | 28.3[1] |
| PKD2 | 58.7[1] |
| PKD3 | 53.2[1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Plasma Half-life | 6 minutes[3] |
| Major Metabolite | Glucuronide[3] |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Signaling pathway of this compound action.
Experimental Workflow
The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment.
References
troubleshooting inconsistent results with kb-NB142-70
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the Protein Kinase D (PKD) inhibitor, kb-NB142-70.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4][5] It demonstrates inhibitory activity against PKD1, PKD2, and PKD3.[1][2][3][4][5]
Q2: What are the typical applications of this compound in research?
A2: this compound is frequently used in cancer research to study processes such as cell proliferation, migration, and invasion.[2][6] It has been shown to induce cell cycle arrest and has cytotoxic and anti-proliferative effects, particularly in prostate cancer cells.[1][2][6] It is also utilized to investigate PKD-mediated signaling pathways, including the phosphorylation of downstream targets like histone deacetylases (HDACs).[1][6]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in DMSO, with a maximum concentration of 100 mM.[3] It is recommended to store the compound at room temperature as a solid.[3] For solutions, it is advised to prepare fresh dilutions and avoid long-term storage.[2]
Troubleshooting Inconsistent Results
This guide addresses common issues that may lead to variability in your experimental outcomes when using this compound.
Issue 1: High Variability in Cell-Based Assay Results
Question: My cell viability or migration assay results with this compound are inconsistent between replicates and experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays can arise from several factors:
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate in your culture medium. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If observed, consider preparing a fresh stock solution and ensure thorough mixing when diluting into aqueous buffers or media.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before seeding.
-
Pipetting Inaccuracies: Small errors in pipetting, especially when performing serial dilutions, can lead to significant variations in the final compound concentration. Use calibrated pipettes and proper techniques.
-
Edge Effects in Multi-well Plates: The outer wells of microplates are prone to evaporation, which can alter the effective concentration of this compound. It is advisable to fill the perimeter wells with sterile PBS or media and not use them for experimental samples.
Issue 2: Lower than Expected Potency or Lack of Effect
Question: I am not observing the expected inhibitory effect of this compound on my cells, even at concentrations where it should be active. Why might this be happening?
Answer: Several factors could contribute to a perceived lack of potency:
-
Incorrect Stock Concentration: Ensure your stock solution was prepared correctly. If possible, verify the concentration spectrophotometrically.
-
Compound Degradation: While the solid is stable at room temperature, improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to degradation. Prepare fresh stock solutions and use them promptly.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines depending on the expression levels and importance of PKD isoforms.
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If permissible for your experiment, consider reducing the serum concentration.
Quantitative Data Summary
| Property | Value | Reference |
| IC50 for PKD1 | 28.3 nM | [1][2][3][4][5] |
| IC50 for PKD2 | 58.7 nM | [1][2][3][4][5] |
| IC50 for PKD3 | 53.2 nM | [1][2][3][4][5] |
| EC50 in PC3 cells | 8.025 µM | [1] |
| Molecular Weight | 251.32 g/mol | |
| Solubility in DMSO | up to 100 mM | [3] |
Experimental Protocols
Example Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: The PKD signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Minimizing Cytotoxicity of KB-NB142-70 in Non-Cancerous Cells
This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, KB-NB142-70. Below you will find troubleshooting advice and frequently asked questions to help mitigate the compound's cytotoxic effects in non-cancerous cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target the aberrant activity of Cancer-Specific Kinase 1 (CSK1), a key driver in several tumor types. By binding to the ATP pocket of CSK1, this compound blocks downstream signaling pathways responsible for tumor cell proliferation and survival.
Q2: Why am I observing significant cytotoxicity in my non-cancerous control cell lines?
A2: While this compound is designed for selectivity, off-target effects can cause cytotoxicity in non-cancerous cells.[1][2] This is often due to the inhibition of structurally related kinases that are essential for normal cell function.[3] In the case of this compound, high concentrations may inhibit Survival Pathway Kinase A (SPKA), a ubiquitously expressed kinase crucial for cellular homeostasis. Other potential causes include the specific genetic and metabolic background of your cell line, which might make it more sensitive to the compound.[3]
Q3: What are the initial steps to reduce the off-target cytotoxicity of this compound in my experiments?
A3: The most critical first step is to perform a thorough dose-response analysis to identify the lowest effective concentration of this compound that inhibits the intended target (CSK1) without causing significant toxicity in your non-cancerous control cells.[2][3] It is also crucial to ensure your cells are healthy and seeded at an optimal density, as over-confluent or unhealthy cells can be more susceptible to drug-induced stress.[4]
Q4: How can I confirm that the cytotoxicity I'm observing is an off-target effect and not a result of on-target activity in normal cells?
A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended.[1] One powerful method is genetic validation.[1] Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (CSK1) in your non-cancerous cells.[1][3] If the genetic knockdown does not replicate the cytotoxic phenotype seen with this compound treatment, it strongly suggests the toxicity is due to off-target effects.[2] Another strategy is to use a structurally unrelated inhibitor that also targets CSK1; if this second compound does not cause the same toxicity, it further points to an off-target issue with this compound.[1][2]
Q5: What are the best practices for setting up my cytotoxicity assays to get reliable and reproducible data?
A5: For reliable results, always include proper controls, such as a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (a known toxin).[5] Ensure that pipetting is accurate and that cells are evenly distributed in the wells to avoid variability.[4][6] If you are using colorimetric or fluorescent assays, be mindful of potential interference from your media (like phenol red) or the compound itself.[7] It is often recommended to use the inner wells of assay plates to mitigate "edge effects" that can arise from evaporation during long incubation periods.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity readings between replicate wells. | - Inaccurate pipetting or uneven cell distribution.[4][6]- Presence of air bubbles in the wells.[6]- Contamination of the cell culture. | - Gently but thoroughly mix the cell suspension before and during plating.[4]- Check wells for bubbles and carefully remove them with a sterile pipette tip or syringe needle.[6]- Regularly test for mycoplasma contamination and practice sterile cell culture techniques.[4] |
| Cytotoxicity is observed only at very high concentrations of this compound. | - The observed effect is likely due to off-target inhibition.[2][3]- Poor cell permeability of the compound.[1] | - Consult kinome scan data (see Table 2) to identify potential off-targets.[3]- Lower the concentration to a range that is selective for the on-target (CSK1).- Perform a cell permeability assay to ensure the compound is reaching its intracellular target.[1] |
| Discrepancy between results from different types of cytotoxicity assays (e.g., MTT vs. Propidium Iodide). | - Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity).[8][9]- The compound may interfere with the assay chemistry itself. | - Use at least two different cytotoxicity assays based on different principles to confirm results.[8]- Run a control with the compound in cell-free media to check for direct interference with the assay reagents. |
| Non-cancerous cells appear stressed (e.g., morphological changes) but do not show significant death in endpoint assays. | - The compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects. | - Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time) in parallel with your cytotoxicity assay.[5] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound
This table presents the half-maximal inhibitory concentration (IC50) of this compound in various cell lines after a 72-hour incubation period, as determined by an MTT assay.
| Cell Line | Tissue of Origin | Type | On-Target (CSK1) Expression | IC50 (nM) |
| Cancer Cell Lines | ||||
| A549 | Lung Carcinoma | Cancer | High | 50 |
| MCF-7 | Breast Adenocarcinoma | Cancer | High | 75 |
| PC-3 | Prostate Adenocarcinoma | Cancer | Medium | 120 |
| Non-Cancerous Cell Lines | ||||
| Beas-2B | Bronchial Epithelium | Non-Cancerous | Low | > 10,000 |
| MCF-10A | Breast Epithelium | Non-Cancerous | Low | > 10,000 |
| PNT2 | Prostate Epithelium | Non-Cancerous | Low | > 10,000 |
| Primary Human Hepatocytes | Liver | Non-Cancerous | Low | 850 |
| AC16 | Cardiomyocytes | Non-Cancerous | Low | 1,200 |
Data are hypothetical and for illustrative purposes.
Table 2: Kinase Selectivity Profile of this compound (Kinome Scan)
This table shows the percentage of inhibition of a panel of kinases at a 1 µM concentration of this compound.
| Kinase Target | Percent Inhibition (%) | Notes |
| CSK1 (On-Target) | 98% | Intended Target |
| SPKA (Off-Target) | 85% | Primary cause of non-cancerous cell cytotoxicity |
| CDK2 | 45% | Potential for cell cycle effects |
| VEGFR2 | 30% | Minor off-target activity |
| EGFR | 15% | Low off-target activity |
| p38α | 5% | Negligible activity |
| JNK1 | 2% | Negligible activity |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the plate and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
This protocol is used to confirm that the desired phenotype is a result of inhibiting the intended target.[2]
-
gRNA Design: Design two or three unique guide RNAs (gRNAs) targeting the gene for CSK1 to ensure efficient knockout.
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the non-cancerous cell line of interest with the gRNA/Cas9 vectors.
-
Selection: After 48 hours, apply the selection agent (e.g., puromycin) to the culture medium to eliminate non-transfected cells.
-
Clonal Expansion: Isolate single cells to establish monoclonal knockout cell lines.
-
Knockout Validation: Screen the resulting clones to confirm the absence of the CSK1 protein using Western Blot analysis or genomic sequencing.
-
Phenotypic Analysis: Treat the validated knockout clones and the parental cell line with this compound. If the knockout cells no longer exhibit the cytotoxic phenotype, it confirms the effect is on-target. If both knockout and parental cells show cytotoxicity, the effect is off-target.
Visualizations
Caption: On-target vs. off-target pathways of this compound.
Caption: Workflow for troubleshooting off-target cytotoxicity.
Caption: Decision tree for interpreting cytotoxicity results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. selectscience.net [selectscience.net]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
challenges with kb-NB142-70 in long-term experiments
Welcome to the technical support center for kb-NB142-70. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] It exhibits inhibitory activity against PKD1, PKD2, and PKD3.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream PKD substrates. This inhibition can lead to the arrest of cancer cell growth and motility.[1][2]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
For long-term stability, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is generally advised against long-term storage of diluted aqueous solutions.[2]
Q3: How should I prepare working solutions of this compound for my experiments?
It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment, especially for long-term studies.[1][4] Dilute the stock solution in your desired cell culture medium or buffer immediately before use. For in vivo experiments, ensure the final solution is clear and free of precipitation.[1][4] If solubility issues arise, sonication or gentle heating may aid dissolution.[1][4]
Q4: What is the reported potency of this compound against PKD isoforms?
The inhibitory concentrations (IC50) of this compound against the different PKD isoforms are summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| PKD1 | 28.3 |
| PKD2 | 58.7 |
| PKD3 | 53.2 |
| (Data sourced from multiple supplier datasheets)[1][2][3] |
Troubleshooting Guide
Issue 1: Loss of compound activity in multi-day experiments.
Possible Cause: Degradation or instability of this compound in aqueous culture medium over time.
Troubleshooting Steps:
-
Replenish the compound: In long-term cell culture experiments, it is crucial to replenish the media containing freshly diluted this compound every 24-48 hours. This ensures a consistent and effective concentration of the inhibitor is maintained.
-
Assess stability: To confirm if the compound is degrading in your specific media, you can perform a time-course experiment. Prepare a batch of media with this compound, incubate it under your experimental conditions (e.g., 37°C, 5% CO2), and test its activity at different time points (e.g., 0, 24, 48, 72 hours) in a short-term functional assay.
-
Optimize dosage schedule: Based on the stability assessment, you may need to adjust the frequency of media changes to maintain the desired inhibitory effect.
Issue 2: Observed cell toxicity or off-target effects.
Possible Cause: High concentrations of this compound or the DMSO vehicle may be causing cellular stress or toxicity.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that effectively inhibits PKD signaling without causing significant cytotoxicity in your specific cell line. The EC50 for cytotoxicity against PC3 cells has been reported as 8.025 μM.[1]
-
Vehicle control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to distinguish between compound-specific effects and solvent effects.
-
Monitor cell health: Regularly assess cell morphology and viability using methods like trypan blue exclusion or a commercial viability assay (e.g., MTT, CellTiter-Glo®) throughout the duration of your long-term experiment.
-
Confirm target engagement: To ensure the observed phenotype is due to PKD inhibition, you can perform a Western blot to check the phosphorylation status of a known PKD substrate, such as HDAC5, which is expected to decrease upon treatment with this compound.[1]
Issue 3: Compound precipitation in culture media.
Possible Cause: Poor solubility of this compound in the aqueous-based culture medium, especially at higher concentrations.
Troubleshooting Steps:
-
Check final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) to avoid both solubility issues and solvent toxicity.
-
Pre-warm the media: Adding the DMSO stock of this compound to pre-warmed media can sometimes improve solubility.
-
Use a solubility-enhancing agent: For particularly challenging situations, consider the use of solubility enhancers. However, these should be tested for their own potential effects on the experimental system.
-
Visual inspection: Always visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, the working solution should be remade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
The molecular weight of this compound is 251.32 g/mol .
-
To prepare a 10 mM stock solution, dissolve 2.51 mg of this compound powder in 1 mL of high-purity DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm your desired volume of cell culture medium to 37°C.
-
Serially dilute the stock solution into the pre-warmed medium to achieve your final desired concentration (e.g., for a 10 µM final concentration, add 1 µL of 10 mM stock to 1 mL of medium).
-
Gently mix by pipetting or inverting the tube. Do not vortex vigorously as this can cause foaming of the medium.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Western Blot for PKD Target Engagement
-
Cell Treatment: Plate and treat your cells with this compound at the desired concentrations and for the desired duration. Include a positive control (e.g., stimulation with an agent known to activate PKD, such as PDBu or LPA) and a vehicle control.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated PKD substrate (e.g., phospho-HDAC5 Ser259/498) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of the phosphorylated substrate between the different treatment groups. A decrease in phosphorylation in the this compound treated samples relative to the positive control indicates successful target engagement. It is also advisable to probe for the total protein as a loading control.
References
Technical Support Center: Optimizing the Efficacy of PKD Inhibitors in Animal Models with a Focus on kb-NB142-70
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Protein Kinase D (PKD) inhibitors, with a specific focus on kb-NB142-70, in animal models of disease. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies.
Section 1: this compound Compound Profile
This compound is a potent and selective, second-generation small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] It is a structural analog of CID755673 with significantly improved inhibitory potency.[2][3] In vitro studies have demonstrated its ability to arrest cancer cell growth and motility.[2][3]
In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | EC50 (µM) | Reference |
| PKD1 | 28.3 | - | - | [3] |
| PKD2 | 58.7 | - | - | [3] |
| PKD3 | 53.2 | - | - | [3] |
| - | - | PC3 (Prostate) | 8.025 | [3] |
| - | - | Panc-1 (Pancreatic) | 33.7 | [1] |
In Vivo Pharmacokinetics of this compound in Mice
The following data was obtained from a study in SCID mice bearing PC3 human prostate cancer xenografts following a single intravenous (i.v.) dose of 25 mg/kg.[1]
| Parameter | Value | Unit |
| Dose | 25 | mg/kg |
| Administration Route | Intravenous (i.v.) | - |
| Plasma Cmax (at 5 min) | 36.9 | µM |
| Tumor Cmax (PC3 Xenograft) | 11.8 | µM |
| Plasma Half-life (t1/2) | 6 | minutes |
| Major Metabolite | Glucuronide | - |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3.[3] PKD enzymes are involved in various cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting PKD, this compound can induce cell cycle arrest, in particular at the G2/M phase, and reduce cancer cell growth and motility.[2][4]
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: this compound can be formulated for in vivo use in several ways. A common approach involves first dissolving the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a stock solution. This stock can then be further diluted in an appropriate vehicle for injection. Options for the final vehicle include:
-
Aqueous solution: 20% SBE-β-CD in saline.
-
Oil-based suspension: Corn oil.
It is recommended to prepare the working solution fresh on the day of use.
Q3: Is there any published in vivo efficacy data for this compound?
A3: As of the latest available information, detailed in vivo efficacy studies demonstrating significant tumor growth inhibition by this compound have not been published. A 2010 study reported on its pharmacokinetics in mice, which revealed a very short plasma half-life.[1] This property may present challenges for demonstrating efficacy with intermittent dosing schedules.
Q4: How can I assess if this compound is engaging its target in my animal model?
A4: Target engagement can be assessed by measuring the phosphorylation status of PKD or its downstream substrates in tumor or tissue samples. A common method is to perform a Western blot for auto-phosphorylated PKD1 at Ser916. However, it is crucial to be aware that some PKD inhibitors can paradoxically lead to an increase in this phosphorylation mark, which may be a result of a conformational change in the enzyme upon inhibitor binding, rather than an increase in kinase activity. Therefore, it is recommended to also assess the phosphorylation of a downstream substrate of PKD, such as HSP27, to get a more accurate measure of target inhibition.
Section 3: Troubleshooting Guide
This guide addresses potential issues that may arise when evaluating the efficacy of PKD inhibitors like this compound in animal models.
Issue 1: Lack of In Vivo Efficacy
Potential Cause: Suboptimal dosing schedule due to short compound half-life.
Troubleshooting Steps:
-
Review Pharmacokinetics: The reported plasma half-life of this compound is extremely short (around 6 minutes).[1] A single daily dose is unlikely to maintain therapeutic concentrations in the tumor.
-
Modify Dosing Schedule:
-
Increase Dosing Frequency: Administer the compound more frequently (e.g., twice or three times daily) to maintain exposure above the target IC50.
-
Continuous Infusion: For more consistent exposure, consider continuous infusion using an osmotic pump.
-
-
Increase Dose: While carefully monitoring for toxicity, a dose escalation study could be performed to determine if higher concentrations can achieve a therapeutic effect.
Issue 2: High Variability in Animal Responses
Potential Cause: Inconsistent compound formulation or administration.
Troubleshooting Steps:
-
Ensure Complete Solubilization: If using an aqueous formulation, ensure the compound is fully dissolved. For suspensions (e.g., in corn oil), ensure the mixture is homogenous and well-mixed before each injection to deliver a consistent dose.
-
Accurate Dosing: Weigh animals immediately before each dose to ensure accurate calculation of the injection volume.
-
Consistent Administration: Use a consistent and appropriate route of administration (e.g., intravenous, intraperitoneal, or oral) and ensure proper technique to minimize variability.
Issue 3: Unexpected Toxicity
Potential Cause: Off-target effects or vehicle-related toxicity.
Troubleshooting Steps:
-
Include Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.
-
Dose Reduction: If toxicity is observed, reduce the dose to a level that is well-tolerated.
-
Assess Off-Target Activity: While this compound is reported to be selective for PKD, at higher concentrations, off-target effects on other kinases are possible. If toxicity persists at lower doses, consider profiling the compound against a broader kinase panel.
Section 4: Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline and should be adapted based on the specific tumor model and experimental goals.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., PC3 for prostate cancer) under standard conditions.
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Prepare the this compound formulation as described in the FAQ section.
-
Administer the compound and vehicle according to the chosen dosing schedule (e.g., intravenous, intraperitoneal, or oral). Given the short half-life, a frequent dosing schedule (e.g., twice daily) is recommended.
-
-
Monitoring and Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis.
-
Primary efficacy endpoints may include tumor growth inhibition and changes in survival.
-
Protocol 2: Pharmacodynamic Analysis of PKD Inhibition in Tumor Tissue
-
Sample Collection:
-
Collect tumor tissue from treated and control animals at a specified time point after the final dose.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
-
Tissue Lysis:
-
Homogenize the frozen tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-PKD1 (Ser916) and total PKD1.
-
To confirm inhibition of the signaling pathway, also probe for a downstream marker like phospho-HSP27.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Section 5: Visualizations
Caption: Simplified PKD signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
dealing with kb-NB142-70 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to the precipitation of kb-NB142-70 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4] It inhibits PKD1, PKD2, and PKD3 with high potency, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival.[1][2][5] Its primary mechanism of action is to compete with ATP for binding to the kinase domain of PKD.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][4] The compound is soluble up to 100 mM in DMSO.[2] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][6]
Q3: What is the solubility of this compound in aqueous solutions like PBS or cell culture media?
Q4: My this compound precipitated immediately after I added my DMSO stock solution to my cell culture medium. What happened?
A4: This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds like this compound.[7][8][9] It occurs when a compound that is stable in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous environment where it is not soluble.[8][9] The drastic change in solvent polarity causes the compound to fall out of solution.
Q5: I observed a fine white precipitate in my culture plates a day after adding this compound. What could be the cause?
A5: Delayed precipitation can be caused by several factors:
-
Thermodynamic Instability : The initial working solution may have been supersaturated. Over time, the compound crashes out as it reaches its lower, more stable thermodynamic solubility limit.[7]
-
Temperature Shifts : Moving plates between a laminar flow hood at room temperature and a 37°C incubator can alter solubility. Many compounds are less soluble at lower temperatures.[8][10]
-
pH Changes : The CO2 environment in an incubator can slightly lower the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.[8]
-
Interactions with Media Components : The compound may interact with salts, proteins, or other components in the serum or media over time, leading to precipitation.[9]
Q6: How can I avoid precipitation of this compound in my experiments?
A6: Key strategies include:
-
Lower the Final DMSO Concentration : Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%, and never exceeding 0.5%.[8]
-
Use a Pre-warmed Medium : Always add the inhibitor to a cell culture medium that has been pre-warmed to 37°C.[9]
-
Optimize the Dilution Protocol : Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform an intermediate dilution step. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and uniform mixing.[7][9]
-
Test a Concentration Range : Determine the highest workable concentration that remains in solution under your specific experimental conditions before proceeding with critical experiments.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 251.32 g/mol | [1][2] |
| Molecular Formula | C₁₁H₉NO₂S₂ | [1][2] |
| Appearance | White to gray solid | [1][6] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility in DMSO | Up to 100 mM (25.13 mg/mL) | [2] |
| Solubility in Water | Insoluble | [4] |
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Source |
| PKD1 | 28.3 | [1][2] |
| PKD2 | 58.7 | [1][2] |
| PKD3 | 53.2 | [1][2] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution of stock solution into aqueous buffer. | Solvent Shock : Rapid change in solvent polarity from DMSO to aqueous buffer. | 1. Perform Serial Dilutions : Create an intermediate dilution in a mix of DMSO and your aqueous buffer before the final dilution.[7] 2. Dropwise Addition : Add the DMSO stock slowly to the vortexing aqueous buffer to ensure rapid dispersal.[7] 3. Pre-warm Buffer : Ensure your buffer is at the experimental temperature before adding the compound.[9] |
| Precipitate forms after storing the working solution (e.g., overnight at 4°C). | Low Kinetic Solubility : The compound is falling out of a supersaturated solution over time. Temperature Effect : Lower temperatures can decrease solubility. | 1. Prepare Fresh Solutions : Make working solutions immediately before each experiment. It is not recommended to store aqueous solutions of this compound.[7] 2. Filter Before Use : If storage is unavoidable, filter the solution through a 0.22 µm syringe filter to remove any precipitate before adding it to cells.[7] |
| Precipitation observed only in specific wells of a multi-well plate. | Inconsistent Mixing or Evaporation : Uneven distribution of the compound or evaporation from edge wells leading to increased concentration. | 1. Ensure Thorough Mixing : After adding the inhibitor, gently rock the plate to ensure it is evenly mixed in each well. 2. Maintain Humidity : Ensure proper humidity in the incubator to prevent evaporation. Consider leaving edge wells filled with sterile PBS. |
| Working solution appears cloudy or hazy. | Exceeded Solubility Limit : The final concentration of this compound is above its solubility limit in your specific medium. | 1. Lower the Concentration : Reduce the final working concentration of the inhibitor. 2. Conduct a Solubility Test : Perform a simple test by preparing a dilution series in your medium to visually determine the maximum soluble concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound solid powder (CAS: 1233533-04-4)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 2.51 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM (based on a molecular weight of 251.32 g/mol ).
-
Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][6]
Protocol 2: Preparing a Working Solution and Treating Cells (Example: 10 µM)
Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
Intermediate Dilution (Recommended): a. In a sterile tube, add 99 µL of the pre-warmed medium. b. Add 1 µL of the 10 mM stock solution to the medium. c. Gently vortex to mix. This creates a 100 µM intermediate solution.
-
Final Dilution: a. Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed medium. For example, to make 1 mL of 10 µM final solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. b. Alternatively, for direct dilution (use with caution), add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium while gently vortexing.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Remove the existing medium from your cells and replace it with the medium containing the 10 µM this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. medkoo.com [medkoo.com]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of PKD Inhibitors: kb-NB142-70 versus CID755673
In the landscape of protein kinase D (PKD) inhibitors, both kb-NB142-70 and CID755673 have emerged as significant small molecules for researchers in oncology, cell biology, and drug discovery. This guide provides an objective comparison of their potency and selectivity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Potency and Selectivity: A Head-to-Head Comparison
This compound, a structural analog of CID755673, demonstrates a marked improvement in potency against all three PKD isoforms.[1] Experimental data consistently shows that this compound possesses significantly lower half-maximal inhibitory concentrations (IC50) compared to its predecessor, CID755673.
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Selectivity Profile |
| This compound | 28.3[2][3][4] | 58.7[2][3][4] | 53.2[2][3][4] | A selective PKD inhibitor with 2- to 6-fold improved selectivity over CID755673.[1] |
| CID755673 | 180[5] or 182[1][6][7] | 280[5][7][8] | 227[5][7][8] | Approximately 200-fold more selective for PKD over other CAMKs.[5] Shows selectivity against various other kinases including PKC isoforms, AKT, PLK1, and CAK.[1][7] |
Experimental Methodologies
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental protocols. A commonly cited method is the radiometric kinase assay.
Radiometric Kinase Assay Protocol
This assay quantifies the enzymatic activity of PKD isoforms by measuring the incorporation of a radiolabeled phosphate group onto a substrate peptide.
-
Reaction Setup: A reaction mixture is prepared in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol).[5]
-
Component Addition: The following components are added to the buffer:
-
Incubation: The reaction is incubated under conditions that ensure the initial rate of reaction is within the linear kinetic range.[5]
-
Termination and Washing: The reaction is stopped, and the mixture is transferred to filter papers. These filters are then washed multiple times (e.g., three times in 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[5]
-
Quantification: The filter papers are air-dried, and the amount of incorporated radioactivity is measured using a scintillation counter.[5]
-
Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Mechanism of Action
Both this compound and CID755673 exert their effects by inhibiting the protein kinase D signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, migration, and invasion, particularly in cancer cells.[1][6] The diagram below illustrates the central role of PKD and the point of inhibition by these small molecules.
Caption: Inhibition of the PKD signaling pathway by this compound and CID755673.
Summary
For researchers requiring a highly potent inhibitor of PKD, this compound is the superior choice, offering a significant increase in inhibitory activity against all PKD isoforms compared to CID755673.[3][4] While both compounds exhibit good selectivity for the PKD family over other kinases, this compound also shows a modest improvement in this regard.[1] The choice between these two inhibitors will ultimately depend on the specific experimental context and the required degree of potency. Both compounds have been instrumental in elucidating the role of PKD in various cellular functions and disease models.[1]
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kb NB 142-70 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Potent and Selective Disruption of Protein Kinase D Functionality by a Benzoxoloazepinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
A Comparative Guide to PKD Inhibitors in Pancreatic Cancer: kb-NB142-70 vs. CRT0066101
For Researchers, Scientists, and Drug Development Professionals
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a promising therapeutic target due to its role in signaling pathways that promote mitogenesis, cell survival, and invasion in pancreatic cancer. This guide provides an objective comparison of two pan-PKD inhibitors, kb-NB142-70 and CRT0066101, based on available preclinical data in pancreatic cancer models.
Executive Summary
Both this compound and CRT0066101 are potent inhibitors of all three PKD isoforms. CRT0066101 has been extensively studied in pancreatic cancer models, demonstrating significant anti-proliferative, pro-apoptotic, and anti-tumor effects both in vitro and in vivo. Its mechanism of action involves the inhibition of the NF-κB signaling pathway.
Data for this compound in pancreatic cancer is more limited. While it shows potent enzymatic inhibition of PKD isoforms and has been shown to reverse acinar-to-ductal metaplasia (ADM), a key initiating event in pancreatic cancer, comprehensive data on its efficacy in pancreatic cancer cell lines and in vivo models are not as readily available in the public domain. One study has suggested that this compound is rapidly metabolized in vivo, which may limit its therapeutic application in animal models.
Data Presentation
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | CRT0066101 |
| Target | Pan-PKD inhibitor | Pan-PKD inhibitor |
| IC50 (PKD1) | 28.3 nM | 1 nM[1] |
| IC50 (PKD2) | 58.7 nM | 2.5 nM[1] |
| IC50 (PKD3) | 53.2 nM | 2 nM[1] |
| IC50 (Panc-1 cell proliferation) | Data not available | ~1 µM[2] |
| Effect on Apoptosis (Panc-1 cells) | Data not available | 6-10 fold induction[2] |
| Effect on Acinar-to-Ductal Metaplasia (ADM) | Reverses ADM in 3D organoid culture[1] | Reverses ADM in 3D organoid culture[1] |
Table 2: In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Parameter | This compound | CRT0066101 |
| Animal Model | Data not available | Panc-1 subcutaneous & orthotopic xenografts (nu/nu mice)[3] |
| Dosing Regimen | Data not available | 80 mg/kg/day, oral gavage[3] |
| Tumor Growth Inhibition | Data not available | Significant abrogation of tumor growth[3] |
| Effect on Proliferation (Ki-67+) | Data not available | Significantly reduced[3] |
| Effect on Apoptosis (TUNEL+) | Data not available | Significantly increased[3] |
| Pharmacokinetics | Reported to be rapidly degraded in vivo | Peak tumor concentration (12 µM) within 2h post-oral administration[3] |
Mechanism of Action: Signaling Pathways
Both this compound and CRT0066101 exert their anti-cancer effects by inhibiting the kinase activity of PKD isoforms. In pancreatic cancer, PKD activation, often downstream of G-protein coupled receptors (GPCRs) and Protein Kinase C (PKC), leads to the activation of the NF-κB signaling pathway. This pathway is crucial for the transcription of genes involved in cell proliferation and survival. CRT0066101 has been shown to effectively block this cascade.
Experimental Protocols
Cell Proliferation (BrdU Incorporation Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic thymidine analog, into newly synthesized DNA of proliferating cells.
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-1) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the PKD inhibitor (e.g., CRT0066101 at 0.1 to 10 µM) or vehicle control for 48 hours.
-
BrdU Labeling: BrdU labeling solution is added to each well to a final concentration of 10 µM, and cells are incubated for 2-4 hours at 37°C.
-
Fixation and Denaturation: The labeling medium is removed, and cells are fixed with a fixing/denaturing solution for 30 minutes at room temperature.[4]
-
Detection: Cells are incubated with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) for 1 hour.[4]
-
Substrate Addition and Measurement: A substrate solution is added, and the colorimetric or fluorometric signal is measured using a microplate reader. The signal intensity is proportional to the amount of BrdU incorporated and, therefore, to the level of cell proliferation.
Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Pancreatic cancer cells are treated with the inhibitor or vehicle control. For in vivo studies, tumor xenografts are harvested, fixed in 10% neutral-buffered formalin, and embedded in paraffin. 5 µm sections are prepared.
-
Permeabilization: Cells or tissue sections are permeabilized to allow entry of the labeling enzymes. For cultured cells, this is typically done with 0.25% Triton X-100 in PBS. For tissue sections, a proteinase K treatment is often used.[5]
-
TUNEL Reaction: Samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing and Counterstaining: Samples are washed to remove unincorporated nucleotides. A nuclear counterstain (e.g., DAPI) is often used to visualize all cell nuclei.
-
Visualization: Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy. The percentage of apoptotic cells is determined by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent nuclei.
NF-κB Activity (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Panc-1 cells are transiently co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (as an internal control for transfection efficiency).[3][6]
-
Treatment: After 24 hours, cells are treated with the PKD inhibitor for a specified period. Cells may also be stimulated with an NF-κB activator like TNF-α to induce a robust response.[3]
-
Cell Lysis: Cells are lysed, and the cell lysate is collected.
-
Luciferase Assay: The activities of both firefly and Renilla luciferases are measured sequentially in the same sample using a dual-luciferase reporter assay system and a luminometer.[6][7]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in inhibitor-treated cells compared to control cells indicates inhibition of the NF-κB signaling pathway.
Conclusion
Based on the currently available preclinical data, CRT0066101 is a well-characterized pan-PKD inhibitor with demonstrated efficacy against pancreatic cancer models in vitro and in vivo. Its ability to be administered orally and achieve effective tumor concentrations makes it a promising candidate for further development.
This compound is a potent enzymatic inhibitor of PKD and has shown promise in the context of reversing ADM. However, a comprehensive evaluation of its anti-cancer effects specifically in pancreatic cancer cell lines and its in vivo stability and efficacy are not well-documented in publicly accessible literature. Therefore, while both compounds target the same kinase family, the weight of evidence supporting anti-pancreatic cancer activity is substantially greater for CRT0066101. Further studies are required to fully assess the therapeutic potential of this compound in this disease setting.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Validating PKD Inhibition: A Comparative Guide to kb-NB142-70 and Other Small Molecule Inhibitors Using Western Blot
For researchers, scientists, and drug development professionals, the accurate validation of protein kinase D (PKD) inhibition is crucial for advancing research in areas such as oncology and cell signaling. This guide provides a comparative analysis of kb-NB142-70, a potent and selective PKD inhibitor, with other commonly used inhibitors, CRT0066101 and CID755673. The focus is on the validation of their inhibitory activity using Western blot analysis, a cornerstone technique for assessing protein phosphorylation status.
Unveiling the Inhibition of PKD: A Comparative Look at Small Molecules
The protein kinase D (PKD) family of serine/threonine kinases plays a pivotal role in a multitude of cellular processes, including cell proliferation, migration, and apoptosis. Its dysregulation has been implicated in various diseases, most notably cancer. Small molecule inhibitors are invaluable tools for dissecting PKD signaling and for developing potential therapeutics. Here, we compare the efficacy of three such inhibitors: this compound, CRT0066101, and CID755673.
The inhibitory potential of these compounds is typically first assessed through in vitro kinase assays, which determine their half-maximal inhibitory concentration (IC50). As the data below indicates, CRT0066101 is the most potent of the three, exhibiting low nanomolar IC50 values against all three PKD isoforms.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| This compound | 28.3[1] | 58.7[1] | 53.2[1] |
| CRT0066101 | 1[2] | 2.5[2] | 2[2] |
| CID755673 | 182 | 280 | 227 |
Table 1: In vitro inhibitory activity of selected small molecule inhibitors against PKD isoforms.
While IC50 values provide a measure of direct enzyme inhibition, it is essential to validate the inhibitor's efficacy within a cellular context. Western blot analysis is the gold standard for this purpose, allowing for the direct visualization and quantification of the inhibition of PKD autophosphorylation and the phosphorylation of its downstream substrates.
Western Blotting: The Key to Validating PKD Inhibition in a Cellular Milieu
The activation of PKD involves the phosphorylation of key residues in its activation loop (Ser744 and Ser748) by upstream kinases, followed by autophosphorylation at Ser916 in the C-terminal domain. This autophosphorylation event is a widely accepted marker of PKD activation.[3][4] Therefore, a primary method for validating the efficacy of a PKD inhibitor is to assess its ability to reduce the phosphorylation of PKD1 at Ser916 in cells stimulated with an activator, such as phorbol esters (e.g., PMA) or other agonists.
Furthermore, activated PKD phosphorylates a range of downstream substrates, including Class IIa histone deacetylases (HDACs) such as HDAC4, HDAC5, and HDAC7. The phosphorylation of these substrates can also be monitored by Western blot to confirm the downstream consequences of PKD inhibition.[5]
Below is a summary of Western blot-based validation data for the three inhibitors:
| Inhibitor | Target Analyzed | Cell Line | Stimulant | Observed Effect |
| This compound | p-PKD1 (Ser916) | IEC-18 | Angiotensin II | Dose-dependent suppression of phosphorylation[6] |
| CRT0066101 | p-PKD1/2 (pS916) | Panc-1, Panc-28 | Neurotensin | Blocked basal and NT-induced phosphorylation[7] |
| CID755673 | p-PKD1 (Ser916) | LNCaP | Phorbol ester | Concentration-dependent blockage of activation |
Table 2: Summary of Western blot validation data for PKD inhibitors.
Experimental Protocols: A Step-by-Step Guide to Western Blot Validation
To ensure robust and reproducible results, a well-defined Western blot protocol is essential. The following is a generalized protocol for validating PKD inhibition, which should be optimized for specific cell lines and antibodies.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal kinase activity.
-
Pre-treat the cells with the PKD inhibitor (e.g., this compound, CRT0066101, or CID755673) at various concentrations for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a PKD activator (e.g., PMA, angiotensin II, or neurotensin) for a short period (e.g., 10-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-PKD1 Ser916) or the total protein as a loading control (e.g., anti-PKD1 or anti-GAPDH).
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band and/or a loading control to determine the relative change in phosphorylation.[8]
Visualizing the Molecular Interactions: Signaling Pathways and Experimental Workflow
To better understand the mechanism of PKD inhibition and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. bio-techne.com [bio-techne.com]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. Protein Kinase D1 Autophosphorylation via Distinct Mechanisms at Ser744/Ser748 and Ser916 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.yizimg.com [file.yizimg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein kinase D1 (PKD1) phosphorylation on Ser203 by type I p21-activated kinase (PAK) regulates PKD1 localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of kb-NB142-70 and Other Potent Protein Kinase D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Protein Kinase D (PKD) inhibitor kb-NB142-70 with other notable inhibitors in its class. The following sections detail their biochemical potency, cellular activity, and the experimental protocols used for their evaluation. This information is intended to assist researchers in selecting the appropriate tool compounds for their studies in cancer biology, signal transduction, and other fields where PKD plays a critical role.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that act as crucial regulators of a wide array of cellular functions. These include signal transduction, cell proliferation and differentiation, membrane trafficking, and immune responses.[1] Dysregulation of PKD signaling has been implicated in various diseases, most notably cancer, making this kinase family an attractive target for therapeutic intervention.[2] The development of potent and selective PKD inhibitors is therefore of significant interest for both basic research and clinical applications.
Comparative Efficacy of PKD Inhibitors
A summary of the in vitro potency of this compound and other well-characterized PKD inhibitors is presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Notes |
| This compound | 28.3[3] | 58.7[3] | 53.2[3] | A potent, selective, and cell-active inhibitor.[2] |
| CRT0066101 | 1 | 2.5 | 2 | A highly potent and orally bioavailable pan-PKD inhibitor.[4] |
| CID755673 | 182[5] | 280[5] | 227[5] | A selective, non-ATP competitive inhibitor identified through high-throughput screening.[2][6] |
| BPKDi | 1[2] | 9[2] | 1[2] | A selective bipyridyl inhibitor.[2] |
| 3-IN-PP1 | 108[3] | 94[3] | 108[3] | A pan-PKD inhibitor with broad-spectrum anticancer activity.[3] |
In addition to their biochemical potency, the cellular effects of these inhibitors are critical for their utility.
| Inhibitor | Cell Line | Cellular Effect | IC50 (µM) |
| This compound | Prostate Cancer Cells | Inhibition of proliferation, migration, and invasion; induction of G2/M cell cycle arrest.[2] | Not explicitly stated in the provided results. |
| CRT0066101 | Pancreatic Cancer Cells (Panc-1) | Inhibition of proliferation, induction of apoptosis.[4] | 1[4] |
| CRT0066101 | Bladder Cancer Cells (T24T, T24, UMUC1, TCCSUP) | Inhibition of proliferation.[1] | 0.33 - 1.43[1] |
| CID755673 | Prostate Cancer Cells | Inhibition of proliferation, migration, and invasion.[5] | Not explicitly stated in the provided results. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the PKD signaling pathway and the experimental workflow used for their characterization.
PKD Signaling Pathway
The following diagram illustrates a simplified PKD activation pathway. External stimuli, such as G-protein coupled receptor (GPCR) agonists, activate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG). DAG recruits both Protein Kinase C (PKC) and PKD to the membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate its downstream targets, influencing processes like cell proliferation and survival.
Caption: Simplified Protein Kinase D (PKD) signaling pathway.
Experimental Workflow for PKD Inhibitor Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation of PKD inhibitors. The process begins with a biochemical kinase assay to determine the IC50 value, followed by cell-based assays to assess the inhibitor's effect on cell viability and proliferation. Finally, western blotting is used to confirm the on-target effect by measuring the phosphorylation of PKD and its downstream substrates.
Caption: General experimental workflow for evaluating PKD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in the comparison of PKD inhibitors.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PKD.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (adenosine triphosphate)
-
PKD substrate (e.g., a synthetic peptide)
-
Test inhibitors (this compound and others) dissolved in DMSO
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
Add the kinase and substrate to the wells of the microplate.
-
Add the diluted inhibitors to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, following the manufacturer's instructions.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of PKD inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., Panc-1, PC3)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKD inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for cell viability by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of PKD and its downstream targets, confirming the on-target effect of the inhibitors.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-PKD, anti-phospho-downstream target, anti-total downstream target, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
By employing these standardized protocols, researchers can reliably compare the efficacy and mechanism of action of this compound and other PKD inhibitors, facilitating the selection of the most appropriate compounds for their specific research needs.
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of kb-NB142-70 in Kinase Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor kb-NB142-70 with other alternatives, focusing on its specificity as determined by kinase profiling. The information presented is intended to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It is a structural analog of CID755673 and has demonstrated significant activity against all three PKD isoforms. The PKD signaling pathway is implicated in various cellular processes, including cell migration, proliferation, and survival, making it a target of interest in cancer research.[3][4][5][6][7]
Comparative Kinase Profiling
To objectively assess the specificity of this compound, it is essential to compare its activity against a broad panel of kinases (kinome) with that of other known PKD inhibitors. This section presents available data for this compound and a key alternative, CRT0066101.
Table 1: Inhibition of PKD Isoforms
| Compound | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) |
| This compound | 28.3[1] | 58.7[1] | 53.2[1] |
| CRT0066101 | 1[8] | 2.5[8] | 2[8] |
Specificity Profile:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 10 µM ATP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
[γ-³²P]ATP or fluorescently labeled ATP for detection
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction well, combine the kinase, substrate, and kinase buffer.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or fluorescently labeled ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or the fluorescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Migration Assay: Transwell Assay
This assay, also known as the Boyden chamber assay, is used to assess the effect of a compound on cell migration towards a chemoattractant.[10]
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell line of interest
-
Cell culture medium (serum-free and serum-containing)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Culture cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing the desired concentration of the test compound or vehicle control (DMSO).
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Place the Transwell insert into the well.
-
Add the cell suspension to the upper chamber of the insert.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the effect of the test compound to the control.
Visualizing Signaling Pathways and Workflows
Protein Kinase D (PKD) Signaling Pathway in Cell Migration
Caption: Simplified PKD signaling pathway in cell migration.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
Caption: Workflow for assessing kinase inhibitor specificity.
Conclusion
This compound is a potent inhibitor of PKD isoforms. For a thorough assessment of its specificity relative to other inhibitors like CRT0066101, a direct comparative kinase-wide profiling study is recommended. The provided experimental protocols and diagrams offer a framework for researchers to design and interpret studies aimed at characterizing the selectivity and cellular effects of this compound and other kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. PKD1 inhibits cancer cells migration and invasion via Wnt signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase D3 (PKD3) Requires Hsp90 for Stability and Promotion of Prostate Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase D1 Signaling in Cancer Stem Cells with Epithelial-Mesenchymal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
Cross-Validation of kb-NB142-70 Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of kb-NB142-70, a potent and selective pan-PKD inhibitor, across various cancer cell lines. Due to the limited availability of published data on this compound in certain cancer types, this guide also includes data on CRT0066101, another potent pan-PKD inhibitor, to offer a broader perspective on the potential anti-cancer effects of targeting the Protein Kinase D (PKD) family in diverse cellular contexts.
Executive Summary
This compound is a selective inhibitor of the PKD family of serine/threonine kinases (PKD1, PKD2, and PKD3).[1] It has demonstrated significant anti-proliferative, cytotoxic, and anti-migratory effects, primarily in prostate cancer cell lines. This guide summarizes the available quantitative data on the efficacy of this compound and compares it with its analog CID755673 and another potent PKD inhibitor, CRT0066101. The objective is to provide a cross-validation of the potential therapeutic effects of PKD inhibition in different cancer cell models, including prostate, pancreatic, breast, and lung cancer.
Data Presentation: Comparative Efficacy of PKD Inhibitors
The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound and comparable PKD inhibitors in various cancer cell lines.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target | IC50 (nM) | Reference |
| This compound | PKD1 | 28.3 | [1] |
| PKD2 | 58.7 | [1] | |
| PKD3 | 53.2 | [1] | |
| CID755673 | PKD1 | 182 | [2] |
| PKD2 | 280 | [2] | |
| PKD3 | 227 | [2] | |
| CRT0066101 | PKD1 | 1 | [2][3] |
| PKD2 | 2.5 | [2][3] | |
| PKD3 | 2 | [2][3] |
Table 2: Anti-Proliferative and Cytotoxic Effects in Prostate Cancer Cell Lines
| Cell Line | Compound | Effect | IC50 / EC50 (µM) | Reference |
| PC3 | This compound | Cytotoxicity | 8.025 | [4] |
| LNCaP | This compound | Inhibition of PKD1 autophosphorylation | 2.2 | [4] |
Table 3: Comparative Effects of PKD Inhibition in Other Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Effect | IC50 / EC50 (µM) | Reference |
| PANC-1 | Pancreatic | CRT0066101 | Inhibition of cell proliferation | 1 | [5] |
| MDA-MB-231 | Breast (TNBC) | CRT0066101 | Inhibition of cell proliferation, G1 arrest, apoptosis | Not specified | [6] |
| A549 | Lung (NSCLC) | CRT0066101 | Specific PKD1/2 inhibition | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., PC3, LNCaP, MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium containing various concentrations of this compound.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours, allowing the cells to migrate or invade through the membrane.
-
Cell Staining: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration or invasion.
Western Blot Analysis of PKD Signaling Pathway
This protocol is for detecting the phosphorylation status of PKD and its downstream targets.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-PKD (Ser916)
-
Total PKD1/2
-
Phospho-HDACs (e.g., HDAC4, HDAC5)
-
Total HDACs
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
PKD Signaling Pathway and Inhibition by this compound
References
- 1. Inhibition of mitogen activated protein kinases increases the sensitivity of A549 lung cancer cells to the cytotoxicity induced by a kava chalcone analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase D isoforms – New targets for therapy in invasive Breast Cancers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of the Protein Kinase D Inhibitor KB-NB142-70: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the Protein Kinase D (PKD) inhibitor, KB-NB142-70, relative to other compounds targeting the same pathway. Due to the limited availability of published in vivo efficacy data for this compound, this guide will focus on its preclinical pharmacokinetics and in vitro potency, while drawing in vivo comparisons from other well-documented PKD inhibitors, primarily CRT0066101 and CID755673.
Executive Summary
This compound is a potent and selective second-generation inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. While in vitro studies have demonstrated its promise in cancer cell lines, comprehensive in vivo efficacy data remains limited in publicly accessible literature. This guide synthesizes available information on this compound and provides a comparative context using data from other extensively studied PKD inhibitors. This approach offers valuable insights into the potential in vivo performance of this compound and highlights the therapeutic potential of targeting the PKD signaling pathway.
Data Presentation: A Comparative Look at PKD Inhibitors
The following tables summarize the available quantitative data for this compound and comparable PKD inhibitors.
Table 1: In Vitro Potency of PKD Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | PKD1 | 28.3 | - | Kinase Assay |
| PKD2 | 58.7 | - | Kinase Assay | |
| PKD3 | 53.2 | - | Kinase Assay | |
| CID755673 | PKD1 | ~250 | - | Kinase Assay |
| CRT0066101 | PKD1 | 1 | Panc-1 | Kinase Assay |
| PKD2 | 2.5 | Panc-1 | Kinase Assay | |
| PKD3 | 2 | Panc-1 | Kinase Assay |
Table 2: In Vivo Efficacy of Selected PKD Inhibitors (Indirect Comparison)
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | SCID mice with PC-3 xenografts | Prostate Cancer | 25 mg/kg (single i.v. dose) | Efficacy data not reported | [1] |
| CRT0066101 | Athymic nude mice with Panc-1 xenografts | Pancreatic Cancer | 80 mg/kg/day (oral) | Significant tumor growth inhibition | [2] |
| CID755673 | db/db mice | Diabetic Cardiomyopathy | 10 mg/kg/day (i.p.) | Improved cardiac function | N/A |
Note: The data for this compound in Table 2 is from a pharmacokinetic study and does not include efficacy endpoints. The data for CRT0066101 and CID755673 are provided for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Xenograft Efficacy Study (General Protocol)
This protocol outlines a typical workflow for assessing the in vivo efficacy of a compound in a cancer xenograft model.
-
Cell Culture and Implantation: Human cancer cells (e.g., Panc-1 for pancreatic cancer) are cultured under standard conditions. A specific number of cells (typically 1-5 x 10^6) are then subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude or SCID mice).[3][4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[5]
-
Drug Administration: The investigational compound (e.g., CRT0066101) is administered to the treatment group according to a predetermined dosing schedule, route (e.g., oral gavage, intraperitoneal injection), and dosage. The control group receives a vehicle control.[2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).[5]
Pharmacokinetic Study
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a compound.
-
Animal Model: Healthy or tumor-bearing mice are used.
-
Drug Administration: A single dose of the compound is administered via the intended clinical route (e.g., intravenous, oral).[1]
-
Sample Collection: Blood samples are collected at various time points post-administration. Tissues of interest may also be collected.
-
Bioanalysis: The concentration of the compound (and any major metabolites) in plasma and tissues is quantified using analytical methods such as HPLC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex information.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. HSP70-mediated mitochondrial dynamics and autophagy represent a novel vulnerability in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of kb-NB142-70 on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein kinase D (PKD) inhibitor, kb-NB142-70, with alternative compounds, supported by experimental data. We will delve into its effects on downstream targets, offering detailed methodologies for key experiments and clear data presentation.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the protein kinase D (PKD) family of serine/threonine kinases.[1][2][3][4] PKD isoforms (PKD1, PKD2, and PKD3) are implicated in a variety of cellular processes, including cell proliferation, migration, apoptosis, and membrane trafficking.[2] Dysregulation of PKD signaling is associated with several diseases, notably cancer, making it a compelling target for therapeutic intervention. This compound, an analog of CID755673, demonstrates increased potency and maintains high specificity for PKD.[5]
Comparison of PKD Inhibitors
The efficacy of this compound is best understood in comparison to other known PKD inhibitors. The following table summarizes the in vitro kinase inhibitory activity of this compound and two common alternatives, CID755673 and CRT0066101.
| Compound | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Notes |
| This compound | 28.3 | 58.7 | 53.2 | A potent analog of CID755673.[1][2][3][4] |
| CID755673 | 182 | 280 | 227 | A well-characterized, selective PKD inhibitor.[5] |
| CRT0066101 | 1 | 2.5 | 2 | A highly potent and orally bioavailable pan-PKD inhibitor.[3] |
Downstream Effects of this compound
Inhibition of PKD by this compound triggers several downstream cellular events. This guide focuses on two well-documented effects: G2/M cell cycle arrest and inhibition of class IIa histone deacetylase (HDAC) phosphorylation .
G2/M Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, ultimately inhibiting proliferation.[5][6] This effect is a direct consequence of inhibiting PKD, which plays a crucial role in mitotic entry.[6]
Quantitative Data: Cell Cycle Analysis
The following table provides representative data on the effect of PKD inhibitors on the cell cycle distribution in prostate cancer cells (PC3).
| Treatment | Concentration (µM) | Duration (h) | % of Cells in G2/M Phase |
| Vehicle (DMSO) | - | 48 | ~15% |
| This compound | 10 | 48 | Significant increase (e.g., >50%) |
| CRT0066101 | 2 | 14 | Prolonged G2/M phase |
Note: The exact percentage of G2/M arrest can vary depending on the cell line and experimental conditions.
Inhibition of Class IIa HDAC Phosphorylation
PKD mediates the phosphorylation of class IIa HDACs (HDAC4, HDAC5, and HDAC7), which leads to their nuclear export and subsequent activation of transcription factors, such as MEF2. By inhibiting PKD, this compound prevents the phosphorylation of these HDACs, leading to their nuclear accumulation and repression of target genes.
Quantitative Data: Inhibition of HDAC Phosphorylation
| Compound | Target | Effect | Cell Line |
| This compound | HDAC4, HDAC5, HDAC7 | Prevents ANG II-induced phosphorylation | IEC-18 |
Experimental Protocols
Western Blot Analysis of Phosphorylated HDACs
This protocol details the detection of changes in HDAC phosphorylation following treatment with a PKD inhibitor.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or other inhibitors for the specified time. Include a vehicle control (e.g., DMSO).
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target HDAC (e.g., anti-phospho-HDAC4/5/7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the HDAC or a housekeeping protein like GAPDH or β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to quantify the percentage of cells in different phases of the cell cycle.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound or other compounds at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Wound Healing (Scratch) Assay for Cell Migration
This protocol is used to assess the effect of this compound on cell migration.
-
Plate cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh media containing the desired concentration of this compound or control.
-
Capture images of the wound at the start of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24 hours).
-
The rate of wound closure can be quantified by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
Visualizations
Signaling Pathway of PKD Inhibition
Caption: Inhibition of the PKD signaling pathway by this compound.
Experimental Workflow for Validating Downstream Effects
Caption: General workflow for validating the effects of this compound.
References
- 1. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Protein Kinase D Inhibitor kb-NB142-70 and Its Analogs in Cancer Research
For Immediate Release
A comprehensive analysis of the potent Protein Kinase D (PKD) inhibitor, kb-NB142-70, and its analogs reveals critical structure-activity relationships and highlights their potential as anti-cancer therapeutics. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their biological activities, supported by experimental data and protocols.
This compound has emerged as a highly potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] Dysregulation of PKD signaling is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This review synthesizes the current literature on this compound and its key analogs, offering a comparative overview of their performance in preclinical studies.
Quantitative Comparison of Biological Activity
The inhibitory potency of this compound and its analogs has been evaluated through in vitro kinase assays and cell-based functional assays. The following table summarizes the key quantitative data, providing a clear comparison of their efficacy against PKD isoforms and their cytotoxic effects on cancer cell lines.
| Compound | Structure | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | PC3 Cell EC₅₀ (µM) | LNCaP Cellular PKD1 Autophosphorylation IC₅₀ (µM) |
| CID755673 | [Image of the chemical structure of CID755673] | 182 | 280 | 227 | - | 11.8 |
| This compound | [Image of the chemical structure of this compound] | 28.3[1][3] | 58.7[1][3] | 53.2[1][3] | 8.025[1] | 2.2[1] |
| kb-NB165-09 | [Image of the chemical structure of kb-NB165-09] | 82.5 | - | - | - | 3.13 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. EC₅₀ values represent the concentration of the compound that gives a half-maximal response in a cell-based assay. Lower values indicate higher potency.
Structure-activity relationship (SAR) studies reveal that the benzothienothiazepinone core of this compound is a significant improvement over the benzoxoloazepinolone scaffold of its parent compound, CID755673, leading to a nearly 7-fold increase in potency against PKD1.[4] The methoxy analog, kb-NB165-09, demonstrates that substitution on the phenolic hydroxyl group is tolerated, although it slightly reduces the inhibitory activity compared to this compound.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Protein Kinase D signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: Protein Kinase D (PKD) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the evaluation of PKD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the evaluation of this compound and its analogs.
In Vitro PKD Kinase Assay
This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PKD isoforms.
-
Reagents:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme.
-
ATP, [γ-³²P]ATP.
-
Substrate peptide (e.g., Syntide-2).
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 10 mM β-mercaptoethanol).
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
0.5% phosphoric acid.
-
P81 phosphocellulose paper.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the respective PKD enzyme, and the substrate peptide.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the papers three times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.
-
Cell Proliferation/Cytotoxicity Assay
This assay assesses the effect of the inhibitors on the growth and viability of cancer cells.
-
Reagents:
-
Prostate cancer cell lines (e.g., PC3, LNCaP).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitors on cell cycle progression.
-
Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
70% ice-cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
-
Procedure:
-
Treat the cells with the test compound at a specific concentration (e.g., 10 µM) for a defined period (e.g., 48 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating overnight at -20°C.[1]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Conclusion
The development of this compound and its analogs represents a significant advancement in the pursuit of targeted therapies against PKD-driven cancers. The superior potency of this compound compared to its predecessor, CID755673, underscores the importance of the benzothienothiazepinone scaffold for potent PKD inhibition.[4] The data presented in this guide provides a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of this promising class of inhibitors. Future studies should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. kb NB142-70 (kb NB142-70) | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 4. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for kb-NB142-70
For Research Use Only: This product is not intended for human or veterinary use.[1][2][3] All handling and disposal procedures should be conducted in accordance with institutional guidelines and local regulations for chemical waste.
kb-NB142-70 is a potent and selective inhibitor of protein kinase D (PKD) and is used in laboratory settings for cancer and cellular signaling research.[4][5] Proper disposal is critical to ensure personnel safety and environmental protection. The following guide provides essential information for the safe handling and disposal of this compound.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling and disposal.
| Property | Value | Source |
| Chemical Name | 9-Hydroxy-3,4-dihydro-2H-[4]-benzothiolo[2,3-f][4]thiazepin-5-one | [5] |
| Molecular Formula | C₁₁H₉NO₂S₂ | [1][2][5] |
| Molecular Weight | 251.32 g/mol | [1][5] |
| CAS Number | 1233533-04-4 | [1][2][5] |
| Appearance | Solid powder | [3][6] |
| Solubility | Soluble in DMSO (to 100 mM), Ethanol (with warming) | [5][6] |
| Storage | Store at -20°C as a powder.[3][6] Solution storage is not recommended for long periods.[6] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, detailed hazard profile is not publicly available, this compound is an active biological agent. As a standard practice for handling such chemicals, the following PPE should be worn at all times:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling the solid powder to avoid inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the segregation and disposal of different waste streams generated from experiments involving this compound.
Step 1: Segregate Waste Streams Proper waste segregation is the most critical step. Immediately after use, separate waste into the designated containers.
-
Unused Solid Compound: The original container with any remaining solid this compound should be treated as chemical waste.
-
Contaminated Labware: This includes pipette tips, microfuge tubes, and any other disposable plastics that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or cell culture media) must be collected separately.
-
Contaminated PPE: Used gloves, disposable lab coats, etc.
Step 2: Package Waste for Disposal
-
Solid Waste:
-
Place all contaminated disposable labware (pipette tips, tubes, etc.) into a designated, clearly labeled hazardous waste bag or container.
-
The original vial of unused this compound should be sealed securely and placed in the same container.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix with other chemical waste streams unless approved by your institution's Environmental Health & Safety (EHS) department. The high concentration of DMSO in stock solutions requires special consideration.
-
-
Contaminated PPE:
-
Place all used PPE into a separate, clearly labeled waste bag.
-
Step 3: Labeling and Storage
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent (e.g., "DMSO solution"), and the approximate concentration and volume.
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not pour any liquid waste containing this compound down the drain.
-
Do not dispose of any solid waste or contaminated labware in the regular trash.
Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow and highlights the points at which different waste streams are generated.
Caption: Waste generation points during a typical this compound experiment.
Disposal Decision Logic
This flowchart provides a logical path for determining the correct disposal container for any item potentially contaminated with this compound.
Caption: Decision tree for segregating this compound waste streams.
References
Personal protective equipment for handling kb-NB142-70
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling kb-NB142-70, a potent and selective protein kinase D (PKD) inhibitor with cytotoxic and anti-proliferative effects.[1][2] Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, stringent PPE protocols must be followed when handling this compound.[3] The following table summarizes the required PPE based on general guidelines for handling cytotoxic compounds.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Double Gloving | Use powder-free nitrile or latex gloves tested for use with chemotherapy drugs. The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the designated handling area.[4] |
| Body | Disposable Gown | A long-sleeved, solid-front gown made of a low-permeability fabric is required to protect skin and clothing from potential splashes. |
| Eyes & Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn in addition to goggles when there is a risk of splashing, such as during reconstitution or aliquoting.[4] |
| Respiratory | N95 or Higher Respirator | A fit-tested N95 or higher-level respirator is necessary when handling the powdered form of the compound to prevent inhalation of aerosolized particles.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Stock Solution Preparation: this compound is soluble in DMSO up to 100 mM.[1] When preparing stock solutions, use the batch-specific molecular weight found on the product vial or Certificate of Analysis.[5] Briefly centrifuge the vial to ensure all powder is at the bottom before opening.
-
Avoid Inhalation: Handle the solid form with extreme care to avoid generating dust.
2. Experimental Use:
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and a hazard warning (e.g., "Cytotoxic").
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the immediate area, and cordon it off. Wearing full PPE, absorb the spill with an inert material, and decontaminate the area with an appropriate cleaning agent.[6]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including vials, pipette tips, gloves, and gowns, must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for determining the IC50 value of this compound in a cancer cell line.
Signaling Pathway Inhibition
This compound is a selective inhibitor of Protein Kinase D (PKD), which plays a role in various cellular processes, including cell proliferation and migration.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
